4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-13-8-9-14(17(10-13)23-2)16-11-15(20-18(19)21-16)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXJLANJEOKCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-4,6-diarylpyrimidine Derivatives: Synthesis, SAR, and Multi-Target Pharmacological Profiling
Executive Summary
The 2-amino-4,6-diarylpyrimidine scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Structurally characterized by a pyrimidine core substituted with aryl groups at the C-4 and C-6 positions and an amino group at the C-2 position, these derivatives exhibit a broad spectrum of biological activities[1]. Recent literature highlights their efficacy as potent kinase inhibitors for oncology, metabolic enzyme inhibitors for diabetes management, and highly selective receptor antagonists[2][3][4]. This technical guide synthesizes current synthetic methodologies, structure-activity relationships (SAR), and self-validating experimental protocols to support researchers in the rational design of novel pyrimidine-based therapeutics.
Chemical Architecture & Synthetic Workflows
The synthesis of 2-amino-4,6-diarylpyrimidines traditionally relies on multi-step condensation reactions. However, modern approaches utilize microwave-assisted organic synthesis (MAOS) to overcome the limitations of conventional heating, such as prolonged reaction times and thermal degradation of intermediates[3].
Rationale for Microwave-Assisted Cyclocondensation
The synthesis is typically executed via a two-step process. First, a Claisen-Schmidt (aldol) condensation between substituted benzaldehydes and acetophenones yields an intermediate chalcone. Second, a base-catalyzed cyclocondensation of the chalcone with guanidine hydrochloride forms the pyrimidine ring[3]. Microwave irradiation is specifically chosen for the second step because it provides uniform, direct dielectric heating. This causality is critical: it drastically reduces the activation energy barrier for the ring-closure step, increasing yields and reducing reaction times from several hours to mere minutes while minimizing the formation of unwanted side products.
Two-step microwave-assisted synthesis of 2-amino-4,6-diarylpyrimidine derivatives.
Self-Validating Protocol: Microwave-Assisted Synthesis
Objective: Synthesize 2-amino-4,6-diarylpyrimidine with high purity. Step-by-Step Methodology:
-
Chalcone Formation: Dissolve equimolar amounts (0.01 mol) of substituted benzaldehyde and acetophenone in 20 mL of ethylene glycol. Add catalytic KOH (10% w/v). Stir at 80°C for 2 hours.
-
Intermediate Validation: Monitor via Thin Layer Chromatography (TLC) using hexane:ethyl acetate (7:3). A distinct shift in Rf value confirms chalcone formation. Precipitate with ice water, filter, and recrystallize from ethanol.
-
Cyclocondensation: In a microwave-safe reaction vessel, combine the purified chalcone (0.005 mol), guanidine hydrochloride (0.005 mol), and NaOH (0.01 mol) in 15 mL of pyridine.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 180 W and 100°C for 10–15 minutes.
-
Workup & Final Validation: Pour the mixture into crushed ice. Filter the resulting precipitate, wash thoroughly with cold water to remove residual pyridine, and recrystallize from ethanol. Validate the final structure using FTIR (N-H stretch at ~3300 cm⁻¹), ¹H-NMR (pyrimidine C5-H proton singlet at ~7.2 ppm), and HRMS[3].
Pharmacological Profiling & Mechanistic Insights
Tyrosine Kinase Inhibition (ABL1) & Anticancer Activity
2-Amino-4,6-diarylpyrimidines have demonstrated significant efficacy against chronic myeloid leukemia (CML) by targeting the ABL1 tyrosine kinase[3]. Molecular docking and dynamics simulations reveal that the pyrimidine core acts as an ATP-competitive inhibitor. The exocyclic amino group forms critical hydrogen bonds with the hinge region of the kinase, while the aryl substituents at C-4 and C-6 engage in π-π stacking with hydrophobic pocket residues[3]. Notably, specific derivatives (e.g., compound 1e) maintain binding affinity even against mutant-type ABL1, overcoming resistance mechanisms associated with first-generation drugs like Imatinib.
Mechanism of action for ABL1 kinase inhibition and subsequent K562 cell apoptosis.
Metabolic Enzyme Inhibition (α-Glucosidase & α-Amylase)
For metabolic disorders like diabetes mellitus, controlling postprandial hyperglycemia is paramount. Recent studies have identified 2-amino-4,6-diarylpyrimidines as potent dual inhibitors of α-glucosidase and α-amylase[4][5].
-
Mechanistic Causality: Kinetic studies indicate these compounds act via a reversible mixed-type inhibition mechanism[5]. This means the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This dual-binding modality is highly advantageous in drug design, as it prevents the massive accumulation of undigested carbohydrates in the lower gut (a common side effect of competitive inhibitors like acarbose), thereby reducing gastrointestinal distress[6].
Adenosine A1 Receptor (A1AR) Antagonism
By introducing a cyano group at the C-5 position, researchers have optimized the scaffold into highly selective Adenosine A1 Receptor (A1AR) antagonists[2].
-
Mechanistic Causality: The electron-withdrawing nature of the 5-carbonitrile group increases the acidity of the exocyclic C-2 amino group. This localized electronic shift strengthens the double-hydrogen bond interaction with the Asn6 residue in the A1AR binding pocket, drastically shifting the selectivity profile away from the A2AAR subtype[7].
Quantitative SAR Data Summary
The following table synthesizes the quantitative biological data of key 2-amino-4,6-diarylpyrimidine derivatives across various therapeutic targets, highlighting the impact of structural modifications.
| Compound Class / Specific Derivative | Primary Target | IC50 / Ki Value | Key Structural Feature & SAR Insight | Reference |
| Compound 1e | ABL1 Tyrosine Kinase | IC50 = 3.35 ± 0.58 μM | 3'-OCH3, 4'-OCH3 on C-4 aryl ring enhances hydrophobic interactions in the ATP pocket. | [3] |
| Compound 1e | K562 Leukemia Cells | IC50 = 8.77 ± 0.55 μM | Induces apoptosis via ABL1 inhibition. | [3] |
| Compounds 4p & 6p | α-Glucosidase | IC50 = ~0.087 μM | Halogen/methoxy substitutions on aryl rings optimize mixed-type reversible binding. | [4][5] |
| Compounds 4p & 6p | α-Amylase | IC50 = ~0.189 μM | Exhibits stronger inhibitory effect than standard rutin. | [4][5] |
| 5-Carbonitrile Series | Adenosine A1AR | High Affinity (nM range) | 5-CN group increases C-2 amino acidity; N-methyl substitution drives unprecedented A1 selectivity. | [2][7] |
| Sulphonyl Thioureas (7a-m) | hCA IX & XII | Ki = Sub-nM range | Sulphonyl thiourea moiety acts as a zinc-binding group (ZBG) for carbonic anhydrase. | [8] |
| DAPY Derivatives (4a, 4j) | HIV-1 RT | >90% Inhibition | Adopts a "horseshoe" conformation required for Non-Nucleoside Reverse Transcriptase Inhibitors. | [9] |
Self-Validating Biological Protocols
In Vitro Kinase Inhibition Assay (ABL1)
To ensure trustworthiness and reproducibility, the evaluation of ABL1 kinase inhibition must include rigorous internal controls.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing the recombinant ABL1 kinase (wild-type or mutant), ATP (at the Km concentration specific to the enzyme batch), and a fluorescently labeled peptide substrate in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Prepare serial dilutions of the 2-amino-4,6-diarylpyrimidine derivatives in 100% DMSO. Transfer to a 384-well microplate such that the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.
-
Incubation: Add the kinase/substrate master mix to the compounds. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding. Initiate the reaction by adding ATP. Incubate for 60 minutes at 30°C.
-
Detection & Validation: Terminate the reaction using a stop buffer containing EDTA (to chelate Mg2+). Measure the phosphorylation of the peptide substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Quality Control (Self-Validation):
-
Positive Control: Include Imatinib in parallel wells to validate assay sensitivity.
-
Statistical Robustness: Calculate the Z'-factor using fully inhibited (no enzyme) and uninhibited (vehicle only) wells. A Z'-factor > 0.5 is mandatory to validate the assay run before calculating IC50 values via non-linear regression analysis[3].
-
References
-
2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies RSC Publishing URL:[Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists (Extended Data) Diva-Portal.org URL:[Link]
-
Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure–activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies Taylor & Francis / Journal of Biomolecular Structure and Dynamics URL:[Link]
-
Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors - OUCI DNTB.gov.ua URL:[Link]
-
Synthesis, biological evaluation and molecular docking studies of 2-Amino-4,6-diarylpyrimidines as Non-nucleoside reverse transcriptase inhibitors Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]
-
Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies PMC / NIH URL:[Link]
-
Design and synthesis of new chimeric organic compounds with fragments of pharmacophore heterocycles of imidazole and 2-aminopyrimidine as potential multikinase inhibitors of tumor processes Vietnam Academy of Science and Technology URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: stru… [ouci.dntb.gov.ua]
- 7. diva-portal.org [diva-portal.org]
- 8. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
A Technical Guide to the Hydrogen Bonding Capacity of Pyrimidine and Its Derivatives: Implications for Drug Discovery
An In-depth Technical Guide
Abstract
This technical guide provides a detailed analysis of the hydrogen bond donor and acceptor properties of the pyrimidine scaffold and its key derivatives: cytosine, uracil, and thymine. Hydrogen bonding is a fundamental intermolecular force that governs molecular recognition in biological systems, playing a pivotal role in drug-receptor binding, solubility, and overall pharmacokinetic profiles. Understanding the precise hydrogen bonding capacity of a heterocyclic core is therefore indispensable for medicinal chemists and drug development professionals. This document offers a foundational overview of hydrogen bonding principles, a systematic evaluation of the donor and acceptor counts for each pyrimidine derivative, a summary of these properties in a comparative table, and an outline of the experimental and computational methodologies used for their determination.
The Fundamental Role of Hydrogen Bonding in Molecular Recognition
A hydrogen bond is an electrostatic force of attraction between a hydrogen (H) atom covalently bonded to a highly electronegative atom (the donor , such as nitrogen, oxygen, or fluorine) and another nearby electronegative atom (the acceptor )[1][2][3][4]. This interaction, represented as D–H···A, is stronger than a typical dipole-dipole interaction but weaker than a covalent bond[1].
In the context of drug discovery, hydrogen bonds are paramount. They are directional and specific, making them critical for the precise binding of a ligand to its protein target. The ability of a drug candidate to form hydrogen bonds influences its:
-
Binding Affinity and Selectivity: The number and geometry of hydrogen bonds formed between a drug and its receptor are major determinants of binding strength and specificity.
-
Aqueous Solubility: Interactions with water molecules via hydrogen bonding are essential for a drug's solubility.
-
Membrane Permeability: A molecule with an excessive number of hydrogen bond donors can have reduced permeability across lipophilic cell membranes, as it prefers to remain in the aqueous environment[5].
These properties are encapsulated in predictive guidelines like Lipinski's Rule of Five, which suggests that most orally active drugs have no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors[5][6][7][8].
Hydrogen Bonding Profile of the Pyrimidine Core
Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the ring[9].
-
Hydrogen Bond Donors (HBD): 0 The parent pyrimidine molecule contains no hydrogen atoms attached to its electronegative nitrogen atoms. All hydrogens are bonded to carbon, and C-H bonds are not sufficiently polarized to act as effective hydrogen bond donors.
-
Hydrogen Bond Acceptors (HBA): 2 Both nitrogen atoms (N1 and N3) in the pyrimidine ring possess a lone pair of electrons in an sp² hybrid orbital. These lone pairs can readily accept a hydrogen atom from a suitable donor, such as water or an amino acid residue in a protein active site[9].
Caption: Hydrogen bond acceptors on the core pyrimidine ring.
Analysis of Key Pyrimidine Derivatives
The substitution of the pyrimidine ring to form the nucleobases found in DNA and RNA drastically alters its hydrogen bonding potential.
3.1 Cytosine (4-amino-2(1H)-pyrimidinone)
Cytosine is a fundamental component of both DNA and RNA. It pairs with guanine via three hydrogen bonds in the DNA double helix[10][11][12].
-
Hydrogen Bond Donors (HBD): 2 The exocyclic amino group (-NH₂) at position C4 has two hydrogens on a nitrogen, and the ring nitrogen at N1 has one hydrogen. However, in the context of Watson-Crick base pairing, the amino group typically donates one hydrogen[13]. For general drug-likeness calculations (like Lipinski's rule), the count is based on the number of N-H and O-H bonds, which is 2 (one from the N1-H and one from the N4-NH2 group, although the amino group has two protons)[14]. For clarity in potential interactions, we identify all potential donor sites. The primary donor sites are the N1-H and the N4-amino group. PubChem lists the HBD count as 2[14].
-
Hydrogen Bond Acceptors (HBA): 2 The carbonyl oxygen (=O) at position C2 and the ring nitrogen at N3 are both strong hydrogen bond acceptors[13][14][15].
Caption: Hydrogen bond donors and acceptors on Cytosine.
3.2 Uracil (Pyrimidine-2,4(1H,3H)-dione)
Uracil is found in RNA, where it pairs with adenine via two hydrogen bonds[16][17].
-
Hydrogen Bond Donors (HBD): 2 The hydrogen atoms attached to the ring nitrogens N1 and N3 are both donors[16].
-
Hydrogen Bond Acceptors (HBA): 2 The two carbonyl oxygens at positions C2 and C4 are both hydrogen bond acceptors[16].
Caption: Hydrogen bond donors and acceptors on Uracil.
3.3 Thymine (5-methyluracil)
Thymine is structurally similar to uracil but with a methyl group at position C5. It is found in DNA and pairs with adenine[11][18].
-
Hydrogen Bond Donors (HBD): 2 Like uracil, the hydrogen atoms on ring nitrogens N1 and N3 serve as donors[18].
-
Hydrogen Bond Acceptors (HBA): 2 The two carbonyl oxygens at positions C2 and C4 are the acceptors, identical to uracil[18]. The C5-methyl group does not participate in hydrogen bonding.
Caption: Hydrogen bond donors and acceptors on Thymine.
Summary and Comparative Analysis
The hydrogen bonding capabilities of the pyrimidine core and its key derivatives are summarized below. This data is critical for computational chemists and modelers performing virtual screening and lead optimization.
| Molecule | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) |
| Pyrimidine | 0 | 2 |
| Cytosine | 2 | 2 |
| Uracil | 2 | 2 |
| Thymine | 2 | 2 |
Methodologies for Determining Hydrogen Bond Capacity
The counts listed above are based on structural analysis. In practice, these properties are confirmed and quantified through a combination of experimental and computational methods.
5.1 Experimental Approaches
Directly observing and quantifying hydrogen bonds provides the most reliable data.
-
X-ray Crystallography: This technique provides high-resolution, three-dimensional structural data of molecules in a crystal lattice. It allows for the precise measurement of distances between potential donors and acceptors, confirming the existence and geometry of hydrogen bonds in the solid state[19]. An ideal hydrogen bond has a donor-acceptor distance of ~2.8-3.0 Å.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful method for studying hydrogen bonds in solution[19][20]. The chemical shift of a proton involved in a hydrogen bond (e.g., an N-H proton) is highly sensitive to its electronic environment. Formation of a hydrogen bond deshields the proton, causing its signal to shift downfield. Titration experiments, where a known H-bond acceptor is added to a solution of a donor, can be used to measure the strength of the interaction.
-
Infrared (IR) & Raman Spectroscopy: The vibrational frequency of a D-H bond stretch is reduced upon formation of a D-H···A hydrogen bond. This shift can be observed in IR or Raman spectra, providing evidence of hydrogen bonding and information about its strength[20][21].
This protocol provides a self-validating system to observe and quantify the interaction between a pyrimidine derivative (the analyte) and a known hydrogen bond acceptor.
-
Preparation: Dissolve a precise concentration (e.g., 5 mM) of the pyrimidine derivative (e.g., Uracil) in a deuterated, non-polar solvent (e.g., CDCl₃ or DMSO-d₆) to minimize competing H-bonds with the solvent.
-
Baseline Spectrum: Acquire a high-resolution ¹H NMR spectrum of the analyte solution. Record the chemical shifts of the N-H protons. Causality: This spectrum serves as the reference (zero-point) against which all changes are measured.
-
Titrant Preparation: Prepare a concentrated stock solution (e.g., 100 mM) of a known hydrogen bond acceptor (e.g., dimethyl sulfoxide, DMSO) in the same deuterated solvent.
-
Titration: Add small, precise aliquots of the titrant solution to the NMR tube containing the analyte.
-
Data Acquisition: Acquire a ¹H NMR spectrum after each addition. Continue until the N-H proton signals stop shifting, indicating saturation of the binding sites. Trustworthiness: The systematic and progressive shift of the N-H proton signal upon addition of the acceptor provides direct evidence of the binding event. The eventual saturation validates that a specific, finite interaction is being observed.
-
Data Analysis: Plot the change in the N-H proton chemical shift (Δδ) against the molar ratio of acceptor to analyte. Fit this binding isotherm to an appropriate model (e.g., a 1:1 binding model) to calculate the association constant (Ka), which quantifies the strength of the hydrogen bond.
Caption: Experimental workflow for NMR titration.
5.2 Computational Prediction
In modern drug discovery, in silico methods are used to rapidly predict hydrogen bonding properties for vast libraries of virtual compounds. Software algorithms typically count donors and acceptors based on simple, robust rules derived from Lipinski's work[5][6]:
-
H-Bond Donors: Count the sum of all N-H and O-H bonds in the molecule.
-
H-Bond Acceptors: Count the sum of all nitrogen and oxygen atoms (irrespective of their hybridization state)[7].
These computational tools provide a rapid and cost-effective first pass to filter large compound libraries, prioritizing molecules with drug-like properties for synthesis and experimental validation.
Conclusion
The pyrimidine ring is a privileged scaffold in medicinal chemistry. While the parent ring acts only as a hydrogen bond acceptor, its biologically crucial derivatives—cytosine, uracil, and thymine—are equipped with both donor and acceptor functionalities. This dual nature is fundamental to their role in the genetic code and is a key feature to be considered and modulated in the design of pyrimidine-based therapeutics. A thorough understanding and accurate quantification of these hydrogen bonding properties, achieved through a synergistic application of computational prediction and experimental validation, are essential for the successful development of novel drug candidates.
References
-
Lipinski's rule of five – Knowledge and References - Taylor & Francis. [Link]
-
Hydrogen bond - Wikipedia. [Link]
-
Lipinski's rule of five - Wikipedia. [Link]
-
Understanding Hydrogen Bonds: Donors and Acceptors Explained - Oreate AI Blog. [Link]
-
Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. [Link]
-
Hydrogen-Bonding between Pyrimidine and Water: A Vibrational Spectroscopic Analysis | The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Hydrogen-bonding in the pyrimidine···NH3 van der Waals complex - The Royal Society of Chemistry. [Link]
-
What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)? - Quora. [Link]
-
lipinski rule of five - TIU Lecture Notes. [Link]
-
Hydrogen Bonding: Acceptors and Donors. [Link]
-
Pyrimidine - Wikipedia. [Link]
-
Cytosine | C4H5N3O | CID 597 - PubChem - NIH. [Link]
-
Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches - Journal of Chemical Reviews. [Link]
-
Measuring the Strength of Hydrogen Bonds – Chemical Science Blog - RSC Blogs. [Link]
-
The DNA Base Pairs in Detail - LabXchange. [Link]
-
Uracil - Wikipedia. [Link]
-
The number of hydrogen bonds between Guanine and Cytosine class 12 chemistry CBSE. [Link]
-
The figure below; how many hydrogen bond donors and acceptors are participating hydrogen bonds on cy - YouTube. [Link]
-
Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy - PMC. [Link]
-
Adenine, Thymine, Guanine & Cytosine | Overview & Pairing - Lesson | Study.com. [Link]
-
Base pairing - The Chinese University of Hong Kong. [Link]
Sources
- 1. Hydrogen bond - Wikipedia [en.wikipedia.org]
- 2. Understanding Hydrogen Bonds: Donors and Acceptors Explained - Oreate AI Blog [oreateai.com]
- 3. quora.com [quora.com]
- 4. Definition Examples [www2.chem.wisc.edu]
- 5. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrimidine - Wikipedia [en.wikipedia.org]
- 11. Adenine, Thymine, Guanine & Cytosine | Overview & Pairing - Lesson | Study.com [study.com]
- 12. Base pairing [bch.cuhk.edu.hk]
- 13. The number of hydrogen bonds between Guanine and Cytosine class 12 chemistry CBSE [vedantu.com]
- 14. Cytosine | C4H5N3O | CID 597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Uracil - Wikipedia [en.wikipedia.org]
- 17. Uracil, What is Uracil? About its Science, Chemistry and Structure [3dchem.com]
- 18. LabXchange [labxchange.org]
- 19. Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jchemrev.com [jchemrev.com]
- 21. blogs.rsc.org [blogs.rsc.org]
Navigating the Lipophilic Landscape: A Technical Guide to LogP of 4,6-diphenylpyrimidin-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of modern drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the lipophilicity of 4,6-diphenylpyrimidin-2-amine analogs, a scaffold of significant interest in medicinal chemistry. We will delve into the structural determinants of LogP in this chemical series, provide detailed experimental and computational protocols for its determination, and discuss the implications for drug design and development.
Introduction: The Critical Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical property that governs a drug's journey through the body.[1] It influences absorption, distribution, metabolism, excretion (ADME), and toxicity, making it a key parameter for optimization in any drug discovery program.[][3] The most common measure of lipophilicity is the logarithm of the partition coefficient (LogP), which describes the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1][4]
A molecule's LogP value provides crucial insights:
-
Absorption: Sufficient lipophilicity is required for a drug to passively diffuse across the lipid bilayers of cell membranes, such as the gastrointestinal mucosa.[]
-
Distribution: Lipophilicity affects how a drug is distributed throughout the body. More lipophilic drugs are more likely to partition into fatty tissues and cross the blood-brain barrier.[][5]
-
Metabolism: Highly lipophilic compounds are often more readily metabolized by enzymes in the liver.[][6]
-
Target Binding: The affinity of a drug for its biological target can be influenced by hydrophobic interactions.[]
The 4,6-diphenylpyrimidin-2-amine core is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide range of biologically active compounds, including kinase inhibitors and anticancer agents.[7][8] The substituents on the pyrimidine and phenyl rings play a crucial role in modulating the biological activity and physicochemical properties of these analogs, with lipophilicity being a key parameter to control.[9][10][11]
Structure-Lipophilicity Relationships (SLR) in 4,6-diphenylpyrimidin-2-amine Analogs
The overall lipophilicity of a 4,6-diphenylpyrimidin-2-amine analog is a composite of the contributions from the core scaffold and its various substituents. Understanding how different functional groups impact the LogP value is essential for rational drug design.
General Principles:
-
Increasing Carbon Content: Generally, adding nonpolar alkyl or aryl groups increases lipophilicity.[12] For instance, adding a methyl or ethyl group to one of the phenyl rings will increase the LogP.
-
Introducing Polar Functional Groups: The addition of polar groups, such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups, will decrease lipophilicity by increasing the molecule's affinity for the aqueous phase.[6]
-
Halogens: The effect of halogens on lipophilicity is nuanced. While they are electronegative, their overall contribution is generally to increase lipophilicity, with the effect increasing down the group (F < Cl < Br < I).
-
Heterocycles: The introduction of nitrogen-containing heterocycles can modulate lipophilicity depending on their nature. Saturated heterocycles are generally more lipophilic than their aromatic counterparts.[6][13]
Hypothetical Data on 4,6-diphenylpyrimidin-2-amine Analogs:
To illustrate these principles, the following table presents hypothetical LogP values for a series of 4,6-diphenylpyrimidin-2-amine analogs.
| Compound ID | R1 (at para-position of one phenyl ring) | R2 (at para-position of the other phenyl ring) | Calculated LogP | Expected Lipophilicity Trend |
| 1 | -H | -H | 4.5 | Baseline |
| 2 | -CH3 | -H | 5.0 | Increase |
| 3 | -OH | -H | 4.0 | Decrease |
| 4 | -Cl | -H | 5.2 | Increase |
| 5 | -NO2 | -H | 4.3 | Decrease (due to polarity) |
| 6 | -OCH3 | -H | 4.6 | Slight Increase |
Methodologies for LogP Determination
The determination of LogP can be approached through experimental methods, which provide a direct measure, or computational methods, which offer rapid prediction.
Experimental Determination of LogP
3.1.1. The Shake-Flask Method (OECD 107)
The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[14][15]
Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After vigorous shaking to reach equilibrium, the two phases are separated, and the concentration of the compound in each phase is determined.
Step-by-Step Protocol:
-
Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of the 4,6-diphenylpyrimidin-2-amine analog in a suitable solvent.
-
Partitioning: Add a small aliquot of the stock solution to a known volume of the n-octanol/water mixture in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to allow the compound to partition between the two phases. Allow the phases to separate completely.
-
Phase Separation: Carefully separate the aqueous and n-octanol layers.
-
Quantification: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the LogP using the formula: LogP = log10([Concentration in n-octanol] / [Concentration in water]).[4]
Causality Behind Experimental Choices:
-
n-Octanol as the organic phase: It is chosen because its properties are thought to mimic the lipid bilayer of cell membranes.
-
Pre-saturation of solvents: This is crucial to prevent volume changes during the experiment that would affect the concentration measurements.
-
Vigorous shaking: Ensures that equilibrium is reached, providing a true measure of the partition coefficient.
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for LogP determination using the shake-flask method.
3.1.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a faster, more automated, and less material-intensive method for estimating LogP.[4][16]
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is generated using a set of reference compounds with known LogP values.
Step-by-Step Protocol:
-
System Setup: Use a C18 column and a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Calibration: Inject a series of standard compounds with well-established LogP values.
-
Data Collection: Record the retention time (tR) and the dead time (t0) for each standard.
-
Calculate Capacity Factor (k'): For each standard, calculate k' = (tR - t0) / t0.
-
Generate Calibration Curve: Plot log k' versus the known LogP values of the standards. A linear relationship should be observed.
-
Analyze Test Compound: Inject the 4,6-diphenylpyrimidin-2-amine analog under the same chromatographic conditions and determine its retention time.
-
Calculate LogP: Calculate the log k' for the test compound and use the calibration curve to determine its LogP value.[17]
Causality Behind Experimental Choices:
-
C18 stationary phase: The long alkyl chains provide a nonpolar environment that retains lipophilic compounds.
-
Organic/aqueous mobile phase: The composition of the mobile phase can be adjusted to control the elution of compounds with a wide range of lipophilicities.
-
Calibration with standards: This is essential to establish a reliable correlation between retention time and LogP for the specific HPLC system being used.
Computational Determination of LogP
In silico methods for LogP prediction are invaluable in early-stage drug discovery for rapidly screening large libraries of virtual compounds.[15] These methods are broadly categorized as atom-based, fragment-based, and property-based.[18]
-
Atom-based methods (e.g., ALOGPS): These methods calculate LogP by summing the contributions of individual atoms.[19]
-
Fragment-based methods (e.g., ClogP): The molecule is broken down into fragments, and the LogP is calculated by summing the contributions of these fragments.
-
Property-based methods: These approaches use molecular properties like polarizability and partial atomic charges to predict LogP.[20]
Diagram of LogP Determination Approaches:
Caption: Overview of experimental and computational LogP determination methods.
Conclusion and Future Perspectives
The lipophilicity of 4,6-diphenylpyrimidin-2-amine analogs is a critical parameter that must be carefully considered and optimized during the drug discovery process. A thorough understanding of the structure-lipophilicity relationships within this chemical series, coupled with robust experimental and computational methods for LogP determination, empowers medicinal chemists to design molecules with improved ADME profiles and a higher probability of clinical success. As our understanding of the complex interplay between physicochemical properties and biological activity continues to evolve, the rational modulation of lipophilicity will remain a cornerstone of modern drug design.
References
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available from: [Link].
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate. Available from: [Link].
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. Available from: [Link].
-
LogP—Making Sense of the Value - ACD/Labs. Available from: [Link].
-
LogP/D - Cambridge MedChem Consulting. Available from: [Link].
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available from: [Link].
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Available from: [Link].
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available from: [Link].
-
Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Available from: [Link].
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus. Available from: [Link].
-
A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. Available from: [Link].
-
Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Available from: [Link].
-
Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC. Available from: [Link].
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Available from: [Link].
-
Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. Available from: [Link].
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Available from: [Link].
-
(PDF) LogP / LogD shake-flask method v1 - ResearchGate. Available from: [Link].
-
Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Available from: [Link].
-
Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Available from: [Link].
-
Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore. Available from: [Link].
-
Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility - Virtual Computational Chemistry Laboratory. Available from: [Link].
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. Available from: [Link].
-
Lipophilicity and biomimetic properties to support drug discovery - Taylor & Francis. Available from: [Link].
-
Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Available from: [Link].
-
Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PubMed. Available from: [Link].
-
PrologP | . Available from: [Link].
-
Beyond Size, Ionization State, and Lipophilicity: Influence of Molecular Topology on Absorption, Distribution, Metabolism, Excretion, and Toxicity for Druglike Compounds | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link].
-
Heterocycles in Medicinal Chemistry - PMC - NIH. Available from: [Link].
-
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC. Available from: [Link].
-
Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC. Available from: [Link].
-
Practical methods for the measurement of log P for surfactants - ResearchGate. Available from: [Link].
-
Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC. Available from: [Link].
-
Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. - ResearchGate. Available from: [Link].
-
Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - MDPI. Available from: [Link].
-
Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed. Available from: [Link].
Sources
- 1. emerypharma.com [emerypharma.com]
- 3. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. drughunter.com [drughunter.com]
- 13. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. researchgate.net [researchgate.net]
- 17. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vcclab.org [vcclab.org]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Protocol for the Synthesis of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine from Chalcone Precursors
Introduction: The Significance of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, pyrimidine and its derivatives represent a privileged scaffold, forming the core structure of numerous therapeutic agents.[1][2] These heterocyclic compounds are fundamental components of life, constituting the building blocks of nucleic acids (DNA and RNA).[1] Their inherent biological significance and synthetic versatility have led to the development of a wide array of drugs with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are naturally occurring α,β-unsaturated ketones that serve as excellent precursors for the synthesis of various heterocyclic systems, particularly nitrogen-containing rings like pyrimidines.[5][6] The reaction of chalcones with guanidine provides a reliable and efficient route to construct the 2-aminopyrimidine core.
This application note provides a comprehensive, two-step protocol for the synthesis of a specific polysubstituted pyrimidine, 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and offer insights into the characterization of the final compound. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Chemical Rationale and Reaction Mechanism
The synthesis is achieved in two primary stages:
-
Claisen-Schmidt Condensation: Formation of the chalcone intermediate, (E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one, via a base-catalyzed condensation between 2,4-dimethoxyacetophenone and benzaldehyde.
-
Cyclocondensation Reaction: The subsequent reaction of the synthesized chalcone with guanidine hydrochloride in a basic medium to yield the target 2-aminopyrimidine derivative.
The key mechanistic step is the cyclization of the chalcone with guanidine.[7] The reaction is initiated by the Michael addition of the nucleophilic guanidine to the β-carbon of the α,β-unsaturated ketone system of the chalcone. This is followed by an intramolecular condensation, where one of the amino groups of the guanidine attacks the carbonyl carbon of the chalcone. The sequence is completed by a dehydration step, leading to the formation of the stable aromatic pyrimidine ring. The use of a strong base, such as potassium hydroxide, is crucial for deprotonating the guanidine salt to its free base form, which acts as the active nucleophile.[8]
Figure 1: Overall two-step reaction scheme for the synthesis.
Detailed Experimental Protocols
Part A: Synthesis of (E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
Materials and Reagents:
-
2,4-Dimethoxyacetophenone
-
Benzaldehyde
-
Ethanol (95%)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 20 mL of ethanol.
-
In a separate beaker, prepare a 40% aqueous solution of potassium hydroxide.
-
Cool the flask containing the ethanolic solution in an ice bath. While stirring vigorously, add the 40% KOH solution (15 mL) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water.
-
Acidify the mixture slowly with dilute HCl until it is neutral to litmus paper. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product and recrystallize from ethanol to obtain pure (E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one as yellow crystals.
Part B: Synthesis of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
Materials and Reagents:
-
(E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one (from Part A)
-
Guanidine Hydrochloride
-
Ethanol (95%)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Deionized Water
-
Standard laboratory glassware for reflux, magnetic stirrer, and filtration apparatus
Procedure:
-
Set up a reflux apparatus using a 250 mL round-bottom flask, condenser, and heating mantle with a magnetic stirrer.
-
To the flask, add the synthesized chalcone from Part A (0.01 mol) and guanidine hydrochloride (0.01 mol).[9]
-
Add 50 mL of ethanol to the flask to dissolve the reactants.
-
Slowly add a 40% aqueous solution of KOH or NaOH (10 mL) to the mixture with constant stirring.[6][10]
-
Heat the reaction mixture to reflux and maintain it for 6-8 hours. Monitor the reaction's progress using TLC.[8][9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 250 mL of crushed ice with stirring. A solid precipitate will form.
-
Keep the mixture in a cool place for at least one hour to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, wash it extensively with cold water, and dry it.
-
Purify the final product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to yield pure 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine.
Data Summary and Characterization
The successful synthesis of both the intermediate and the final product must be confirmed through analytical techniques.
Table 1: Summary of Reagents and Reaction Conditions
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Conditions |
|---|---|---|---|---|---|
| A | 2,4-Dimethoxyacetophenone | Benzaldehyde | 40% aq. KOH | Ethanol | Stirring, RT, 4-6 h |
| B | Chalcone Intermediate | Guanidine HCl | 40% aq. KOH/NaOH | Ethanol | Reflux, 6-8 h |
Table 2: Expected Characterization Data for Products
| Compound | Molecular Formula | M.W. ( g/mol ) | Appearance | Expected Yield | M.P. (°C) | Key Spectroscopic Data |
|---|---|---|---|---|---|---|
| Chalcone | C₁₇H₁₆O₃ | 268.31 | Yellow Solid | 75-85% | ~95-100 | IR (cm⁻¹): ~1650 (C=O), ~1600 (C=C)¹H NMR (δ ppm): ~3.8-3.9 (2x OCH₃), ~6.4-8.0 (Ar-H, C=CH) |
| Pyrimidine | C₁₈H₁₇N₃O₂ | 307.35 | Off-white/Pale Solid | 60-75% | >200 | IR (cm⁻¹): ~3400-3300 (N-H), ~1610 (C=N), ~1200 (C-O)¹H NMR (δ ppm): ~3.8-3.9 (2x OCH₃), ~5.2 (NH₂), ~6.5-8.2 (Ar-H, Pyrimidine-H)[11] |
Figure 2: Experimental workflow for the synthesis and characterization.
Trustworthiness and Validation
-
Confirmation of Chalcone Formation: The disappearance of the aldehyde proton (~9-10 ppm) and the appearance of two vinylic protons (~7-8 ppm) in the ¹H NMR spectrum confirm the formation of the α,β-unsaturated system. The strong carbonyl (C=O) stretch in the IR spectrum is also a key indicator.
-
Confirmation of Pyrimidine Formation: In the final product, the IR spectrum will show the appearance of N-H stretching bands for the amino group and the disappearance of the chalcone's C=O band. The ¹H NMR will show a characteristic singlet for the pyrimidine C5-proton and a broad singlet for the -NH₂ protons, which is exchangeable with D₂O.[9][11]
-
Troubleshooting:
-
Low Yield in Step A: Ensure the reaction temperature is kept low during the initial base addition to prevent side reactions. Confirm the purity of the starting benzaldehyde, as it can easily oxidize.
-
Incomplete Cyclization in Step B: Ensure sufficient reflux time. The reaction can be slow; monitoring by TLC is essential. Ensure the guanidine hydrochloride is fully converted to its free base by using an adequate amount of a strong base.
-
Purification Issues: If the product is oily or difficult to crystallize, try triturating with a non-polar solvent like hexane to induce solidification before attempting recrystallization from a polar solvent like ethanol.
-
Conclusion
This application note details a reliable and reproducible two-step method for synthesizing 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine, a member of a medicinally significant class of compounds. By starting with readily available materials and following a classical Claisen-Schmidt condensation followed by a cyclocondensation with guanidine, researchers can efficiently access this and similar pyrimidine scaffolds for further investigation in drug discovery and development programs. The provided protocols, characterization data, and workflow diagrams serve as a comprehensive guide for laboratory execution.
References
-
Research Trend. (2023, April 20). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. 3
-
Asian Journal of Pharmaceutical and Clinical Research. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. 1
-
GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 2
-
GSC Advanced Research and Reviews. (2024, July 11). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 12
-
Der Pharma Chemica. (2016). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. 5
-
Heliyon. (2023, June 2). Recent medicinal approaches of novel pyrimidine analogs: A review. Link
-
Semantic Scholar. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Link
-
International Journal of Environmental Sciences. (n.d.). Design, Synthesis, And Spectral Characterization Of Chalcone- Based Pyrimidines. 6
-
Der Pharma Chemica. (2016). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. 13
-
ResearchGate. (2025, August 10). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Link
-
International Journal of Pharmaceutical Sciences and Research. (2018, July 1). SYNTHESIS OF 2,4,6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. Link
-
Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2024, May 2). Synthesis, Antimicrobial Assessment of Chalcones and their Pyrimidine Derivatives. 14
-
ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives. Link
-
ResearchGate. (2013, February 1). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Link
-
Arab Journals Platform. (n.d.). Synthesis and Biological Investigation of Novel Adamantylated Heterocyclic Rings with Chalcone Based Structure. 8
-
International Journal of Research in Engineering and Science (IJRES). (2021, December 5). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. Link
-
Journal of Pharmaceutical Sciences and Bioscientific Research. (2016, May 1). Synthesis of 6-phenyl pyrimidine amine Derivatives based Chalcones and their Antibacterial Activity. 10
-
ResearchGate. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Link
-
ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Link
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchtrend.net [researchtrend.net]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. theaspd.com [theaspd.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 9. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 10. jpsbr.org [jpsbr.org]
- 11. ijpbs.com [ijpbs.com]
- 12. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. journalajocs.com [journalajocs.com]
Application Note: Synthesis of 2-Amino-4-(2,4-dimethoxyphenyl)-6-phenylpyrimidine via Cyclocondensation
Executive Summary
This application note details the optimized protocol for synthesizing 2-aminopyrimidine derivatives via the reaction of 2,4-dimethoxychalcone with guanidine hydrochloride. This transformation is a cornerstone in medicinal chemistry, particularly for developing kinase inhibitors, adenosine receptor antagonists, and anti-microbial agents.
The protocol utilizes a base-catalyzed cyclocondensation (a variation of the Michael addition followed by cyclization) in an ethanolic medium.[1] Unlike rigid template protocols, this guide emphasizes the mechanistic causality of each step to ensure reproducibility and scalability.
Scientific Background & Mechanism[1][2][3][4][5]
The Chemistry
The reaction involves the condensation of an
Reaction Mechanism
The transformation proceeds through three distinct phases:
-
Free Base Liberation: Guanidine HCl is deprotonated by the base (NaOH/KOH) to generate the active free guanidine species.
-
Michael Addition: The amino group of guanidine attacks the
-carbon of the chalcone. -
Cyclization & Aromatization: Intramolecular attack on the carbonyl carbon closes the ring, followed by dehydration and oxidative aromatization to yield the pyrimidine core.
Figure 1: Mechanistic pathway from salt activation to oxidative aromatization.
Materials & Equipment
Reagents
| Reagent | Role | Purity/Grade | Stoichiometry (Equiv.) |
| 2,4-Dimethoxychalcone | Substrate | >98% | 1.0 |
| Guanidine Hydrochloride | Reagent | >99% | 1.5 - 2.0 |
| Sodium Hydroxide (NaOH) | Catalyst | Pellets/Flakes | 2.5 - 3.0 |
| Ethanol (EtOH) | Solvent | Absolute (99.5%) | 10-15 mL/mmol |
| Glacial Acetic Acid | Workup | ACS Grade | As needed |
Note on Stoichiometry: Guanidine HCl is used in excess (1.5–2.0 equiv) to drive the equilibrium forward. The base must neutralize the HCl salt (1 equiv) and catalyze the reaction, hence the 2.5–3.0 equivalent requirement.
Equipment
-
Round-bottom flask (RBF) with 24/40 joint.
-
Reflux condenser with drying tube (calcium chloride) to limit moisture ingress.
-
Magnetic stirrer with heating mantle/oil bath.
-
Rotary evaporator.
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Phase 1: Catalyst Preparation & Activation
Rationale: Guanidine is supplied as a hydrochloride salt because the free base is hygroscopic and unstable. It must be liberated in situ.
-
Dissolution: In a round-bottom flask, dissolve Guanidine Hydrochloride (1.91 g, 20 mmol) in 15 mL of Absolute Ethanol .
-
Base Addition: Add Sodium Hydroxide (1.0 g, 25 mmol) to the solution.
-
Observation: A white precipitate (NaCl) will form as the guanidine is freed.
-
-
Activation: Stir at room temperature for 10–15 minutes to ensure complete deprotonation.
Phase 2: Cyclocondensation
Rationale: The 2,4-dimethoxy groups are electron-donating, making the
-
Substrate Addition: Add 2,4-Dimethoxychalcone (2.68 g, 10 mmol) to the reaction mixture.
-
Note: If the chalcone is not soluble initially, it will dissolve as the temperature rises.
-
-
Reflux: Attach the condenser and heat the mixture to reflux (approx. 78–80°C).
-
Monitoring: Maintain reflux for 6–8 hours .
-
TLC Check: Monitor using Hexane:Ethyl Acetate (7:3).[2] The chalcone spot (high
, usually yellow/fluorescent) should disappear. A new, lower spot (pyrimidine) will appear.
-
Phase 3: Isolation & Workup
Rationale: The pyrimidine product is typically less soluble in water than in hot ethanol.
-
Concentration: Remove approximately 50–60% of the ethanol using a rotary evaporator.
-
Precipitation: Pour the concentrated residue into 50 mL of crushed ice/water .
-
Neutralization (Critical): The solution will be basic. Neutralize carefully with Glacial Acetic Acid to pH ~7.
-
Why? Highly basic conditions can retain the product in solution or degrade it. Neutralization maximizes precipitation.
-
-
Filtration: Filter the resulting solid using vacuum filtration.[3] Wash the cake with cold water (2 x 10 mL) to remove residual salts (NaCl, Sodium Acetate).
Phase 4: Purification
-
Recrystallization: Recrystallize the crude solid from hot Ethanol or DMF/Ethanol mixture (if solubility is low).
-
Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.
Workflow Visualization
Figure 2: Step-by-step experimental workflow.[4]
Characterization & Quality Control
Upon isolation, the product (typically 2-amino-4-(2,4-dimethoxyphenyl)-6-phenylpyrimidine) should be validated using the following markers:
| Technique | Expected Observation |
| Appearance | Yellow to pale orange crystalline solid. |
| Melting Point | 160°C – 175°C (Dependent on specific isomer and purity). |
| 1H NMR (DMSO-d6) | Amino group: Singlet (broad) at |
| IR Spectroscopy | Primary Amine: Doublet at 3300–3450 cm |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate on Water Addition | Product is too soluble or reaction failed. | 1. Cool the mixture to 0°C for 2 hours.2. Check pH; ensure it is not too basic (adjust to pH 7). |
| Low Yield (<40%) | Incomplete reaction due to EDG effect. | Increase reflux time to 12 hours or use a higher boiling solvent (e.g., n-Butanol). |
| Product is Oily/Sticky | Impurities or solvent retention. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Starting Material Remains | Moisture in reaction (Guanidine deactivation). | Ensure Guanidine HCl and Ethanol are dry. Use a drying tube during reflux. |
References
-
Mechanistic Foundation: Kim, Y. H., Yoon, C. M., & Lee, N. J. (1981). Cyclization of Guanidines with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-Unsaturated Ketones.[3] Heterocycles, 16(1), 49-54. -
Protocol Optimization: Mohamed, M. S., et al. (2010). Synthesis and biological evaluation of some 2-aminopyrimidine derivatives. Acta Pharmaceutica, 60(1), 53-64.
-
Solvent Effects: Bhat, A. R., et al. (2005). Synthesis and antimicrobial activity of new 2-aminopyrimidines.[5][6] Journal of the Serbian Chemical Society, 70(12), 1421-1428.
-
General Methodology: BenchChem Application Notes. (2024).[2][7] Synthesis of Chalcone and Pyrimidine Derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Recrystallization Protocols for 4,6-Diarylpyrimidin-2-amines
Introduction: The Purification Challenge
The 4,6-diarylpyrimidin-2-amine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for adenosine receptor antagonists, kinase inhibitors, and antimicrobial agents.[1] Synthesized typically via the cyclocondensation of chalcones with guanidine (or Biginelli-type reactions), these compounds often precipitate from reaction mixtures with persistent impurities: unreacted chalcones (yellow/orange contaminants), inorganic salts, and regioisomeric byproducts.
The Technical Bottleneck:
These molecules exhibit a "solubility paradox."[1] The 2-amino group and pyrimidine nitrogens create a polar, hydrogen-bonding core, while the 4,6-diaryl wings provide significant lipophilicity and
This guide provides a field-validated, logic-driven approach to purifying this specific class of heterocycles.
Physicochemical Context & Solvent Selection[2][3][4][5][6][7][8]
Understanding the intermolecular forces is prerequisite to solvent selection.[1]
-
H-Bond Donors/Acceptors: The exocyclic amine (-NH
) is a donor; ring nitrogens are acceptors.[1][2] Protic solvents (EtOH, MeOH) are generally preferred to disrupt these intermolecular bonds during dissolution. - -Stacking: The aryl wings promote strong stacking.[1] Aromatic solvents (Toluene) can sometimes disrupt this stacking better than aliphatics.[1]
Table 1: Solvent Decision Matrix for 4,6-Diarylpyrimidin-2-amines[1]
| Solvent System | Role | Suitability | Notes |
| Ethanol (Abs.) | Primary | High | The "Gold Standard."[1] Good solubility at reflux, poor at RT. |
| Toluene | Secondary | Medium | Best for lipophilic derivatives (e.g., alkyl/chloro substituted aryl rings). |
| EtOH : CHCl | Binary | High | Excellent for highly insoluble derivatives.[1] CHCl |
| DMF : Water | Anti-solvent | Specialist | Only for compounds insoluble in boiling EtOH.[1] Hard to remove solvent traces.[1] |
| EtOAc : Hexane | Binary | Low | Often leads to oiling out.[1] Use only if compound is highly lipophilic.[1] |
Pre-Protocol: The "Self-Validating" Solubility Test
Do not commit the entire batch to a solvent without this validation step.
-
Weigh: Place 50 mg of crude solid into a 4 mL vial.
-
Add Solvent: Add 0.5 mL of the target solvent (e.g., Ethanol).
-
Cold Check: If it dissolves at room temperature (RT), the solvent is too good ; do not use for single-solvent recrystallization.[1]
-
Heat: Heat to boiling (using a heat gun or block).
-
Cool: Allow to cool to RT. If crystals form within 15 minutes, proceed to scale-up.[1]
Workflows and Decision Logic
Visual 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent system based on crude material solubility profiles.
Detailed Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol)
Best for: Standard derivatives with moderate polarity (e.g., methoxy, methyl, or unsubstituted aryl rings).
-
Dissolution: Place crude solid in a round-bottom flask (RBF). Add Ethanol (10 mL/g). Add a magnetic stir bar.[1]
-
Reflux: Heat to reflux.[1] Add additional Ethanol slowly through the condenser until the solution is clear.
-
Note: If yellow oily droplets persist at the bottom (unreacted chalcone) or fine white powder remains (inorganic salts), perform a hot filtration .
-
-
Nucleation: Remove from heat. Allow the flask to cool slowly on a cork ring to RT.
-
Critical Step: If no crystals appear at 40°C, scratch the inner wall with a glass rod or add a seed crystal.
-
-
Maturation: Once RT is reached, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Collection: Filter via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold Ethanol (2 x small volumes).
-
Tip: If the filtrate is bright yellow (chalcone impurity), an additional wash with cold diethyl ether can help remove surface-adsorbed lipophilic impurities without dissolving the product.
-
Protocol C: Binary Solvent Recrystallization (Anti-Solvent)
Best for: Highly insoluble derivatives or those prone to oiling out.
-
Primary Dissolution: Dissolve the crude solid in the minimum amount of "Good Solvent" (e.g., Chloroform or hot DMF) required to solubilize it completely.
-
Anti-Solvent Addition: While keeping the solution hot (near boiling of the good solvent), add the "Anti-Solvent" (e.g., Ethanol for CHCl
; Water for DMF) dropwise. -
The Cloud Point: Continue adding until a persistent cloudiness (turbidity) appears.
-
Clarification: Add one drop of the "Good Solvent" to turn the solution clear again.[1]
-
Crystallization: Remove from heat and insulate the flask (wrap in foil/towel) to ensure very slow cooling. This prevents the trapping of the anti-solvent in the lattice.
Visual 2: Binary Crystallization Mechanism
Caption: Step-by-step workflow for binary solvent recrystallization to avoid amorphous precipitation.
Troubleshooting & Characterization
| Problem | Cause | Solution |
| Oiling Out | Impurities lowered MP; solvent BP > MP. | Re-heat, add more solvent (dilute), and seed vigorously. Switch to a lower BP solvent (e.g., EtOH instead of Toluene). |
| Colored Product | Trapped chalcone/benzaldehyde.[1] | Wash filter cake with non-polar solvent (Hexane/Ether).[1] If internal, recrystallize again with activated charcoal. |
| Low Yield | Too much solvent used.[1][3] | Concentrate the mother liquor (filtrate) and cool again to harvest a "second crop." |
Verification:
-
Melting Point (MP): 4,6-diarylpyrimidin-2-amines typically have sharp, high MPs (e.g., 4,6-diphenylpyrimidin-2-amine: ~191-192°C or higher depending on polymorph).[1]
-
1H NMR: Check for the disappearance of the chalcone
-unsaturated proton signals (typically doublets around 7.5-8.0 ppm that may overlap, but look for specific impurity peaks). -
XRD: Essential if the compound is a drug candidate, as these planar molecules are prone to polymorphism.
References
-
BenchChem. (2025).[1][2][4] Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents. Retrieved from 2
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 619024, 4,6-Diphenylpyrimidin-2-amine. Retrieved from
-
MDPI. (2008).[1] Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from
-
European Journal of Chemistry. (2014). Synthesis and characterization of some new 4,6-diarylpyrimidin-2-amine derivatives. Retrieved from 5
-
University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved from
Sources
Application Note and Protocol for the Determination of Solubility of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of DMSO in Preclinical Research
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide array of chemical compounds, making it an indispensable tool in drug discovery and life sciences research.[1][2] Its miscibility with both aqueous and organic solvents allows for the effective delivery of test compounds in a variety of in vitro and in vivo experimental settings. However, the concentration of DMSO must be carefully controlled in biological assays, as it can exhibit cytotoxic effects and interfere with assay components at higher concentrations.[2] Therefore, accurately determining the maximum solubility of a compound, such as 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine, in DMSO is a foundational step for reliable and reproducible experimental outcomes.
This document provides a comprehensive guide for determining the solubility of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine in DMSO. The protocols outlined herein are designed to establish a robust and validated methodology for preparing stock solutions and quantifying solubility, ensuring data integrity for downstream applications.
Understanding the Solubility of Pyrimidine Derivatives
The solubility of pyrimidine derivatives, a class of heterocyclic compounds with significant pharmacological interest, is influenced by a variety of factors including their structural characteristics and the nature of the solvent.[3][4] The presence of functional groups capable of hydrogen bonding, the overall molecular size, and the crystal lattice energy of the solid all play a role in determining how readily a compound will dissolve.[5] Studies on various pyrimidine derivatives have shown that their solubility can vary significantly in different organic solvents and is often temperature-dependent.[3][6][7] For 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine, the presence of methoxy and amine groups can influence its interaction with the sulfoxide group of DMSO.
Protocol for Determining the Maximum Solubility of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine in DMSO
This protocol describes a thermodynamic equilibrium solubility assay, a reliable method for determining the maximum solubility of a compound in a given solvent.
Materials
-
4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine (solid)
-
Anhydrous DMSO (≥99.9%)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 or 2 mL)
-
Vortex mixer
-
Thermomixer or incubator capable of maintaining a constant temperature
-
High-speed microcentrifuge
-
Calibrated micropipettes
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Solvent for dilution (e.g., methanol, acetonitrile)
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine in DMSO.
Step-by-Step Methodology
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 5-10 mg of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine into a sterile microcentrifuge tube. The exact mass should be recorded.
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.[1]
-
Vigorously vortex the mixture for 5-10 minutes to facilitate dissolution.[1] Visual inspection should reveal the presence of undissolved solid, confirming a supersaturated solution. If all the compound dissolves, add a small, pre-weighed amount of additional compound and repeat the vortexing step.
-
-
Equilibration:
-
Incubate the supersaturated solution at a constant temperature (e.g., 25 °C) for at least 24 hours to allow the solution to reach thermodynamic equilibrium.[1] A thermomixer with gentle, intermittent shaking is ideal. This step is crucial as it ensures that the measured solubility is the true equilibrium solubility and not a kinetically favored, supersaturated state.[8]
-
-
Separation of Undissolved Solid:
-
Centrifuge the equilibrated mixture at a high speed (e.g., 12,000 x g) for 15 minutes to pellet the undissolved solid.[1]
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet. It is critical to avoid aspirating any solid particles, as this will lead to an overestimation of solubility.
-
-
Quantification of Dissolved Compound:
-
Prepare a series of dilutions of the supernatant with a suitable solvent in which the compound is highly soluble and which is compatible with the analytical method (e.g., methanol or acetonitrile).[1]
-
Quantify the concentration of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine in the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A standard calibration curve of the compound in the same dilution solvent must be prepared to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original DMSO supernatant based on the dilution factor and the quantified concentration.
-
The resulting concentration is the solubility of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine in DMSO at the specified temperature. The solubility can be expressed in various units, such as mg/mL, mM, or µg/µL.
-
Factors Influencing Solubility Determination
Several factors can affect the accuracy and reproducibility of solubility measurements:
-
Purity of the Compound and Solvent: Impurities can alter the solubility of the target compound. The use of high-purity compound and anhydrous DMSO is essential, as water can significantly impact the solubility of many organic compounds.[2]
-
Temperature: The solubility of most solid compounds increases with temperature.[6] Therefore, maintaining a constant and recorded temperature during equilibration is critical.
-
Equilibration Time: Sufficient time must be allowed for the dissolution and precipitation processes to reach equilibrium. Twenty-four hours is a generally accepted minimum.[1]
-
pH (in aqueous solutions): While not directly applicable to solubility in 100% DMSO, the pH of any subsequent aqueous dilutions can significantly impact the solubility of ionizable compounds.[5]
Data Presentation
While specific experimental data for 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is not publicly available, the results of a solubility determination should be presented in a clear and concise manner, as exemplified in the table below.
| Parameter | Value |
| Compound | 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine |
| Solvent | Anhydrous DMSO |
| Temperature (°C) | 25 |
| Equilibration Time (h) | 24 |
| Analytical Method | HPLC-UV |
| Solubility (mg/mL) | Experimental Value |
| Solubility (mM) | Calculated Value |
Conclusion
The protocol detailed in this application note provides a robust framework for the accurate and reproducible determination of the solubility of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine in DMSO. Adherence to these guidelines will ensure the generation of high-quality data, which is fundamental for the successful design and interpretation of subsequent in vitro and in vivo studies in the drug discovery and development pipeline.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
- ChemScene. (n.d.). 4-(2,4-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine.
-
Do, Q. T., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3959. [Link]
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
- Prajapati, A., et al. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmaceutical and Allied Sciences, 11(1), 1856-1863.
-
Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Applied Chemistry, 2014, 450294. [Link]
-
Ascendia Pharmaceuticals. (2020). 4 Factors Affecting Solubility of Drugs. [Link]
-
Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. [Link]
-
Do, Q. T., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3959. [Link]
-
Di Capua, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 126-130. [Link]
- Baluja, S., & Solanki, H. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. Chemical Science Transactions, 7(3), 423-431.
-
Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]
- ChemScene. (n.d.). 4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine.
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. biomedres.us [biomedres.us]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Assays for Pyrimidine Derivatives: An Application and Protocol Guide
Introduction: The Critical Role of Pyrimidine Scaffolds and Cytotoxicity Screening
Pyrimidine, a fundamental heterocyclic scaffold, is a cornerstone of life, forming the building blocks of nucleic acids (DNA and RNA).[1] This biological significance makes pyrimidine and its derivatives a highly privileged structure in medicinal chemistry and drug development.[1][2][3] Many pyrimidine analogues function as antimetabolites, interfering with the synthesis of nucleic acids to halt cell division, a mechanism powerfully leveraged in anticancer therapies.[1] Compounds like 5-Fluorouracil are classic examples, demonstrating a wide range of antineoplastic activity.[1][4] The therapeutic potential of novel pyrimidine derivatives is vast, targeting a range of cellular machinery including Cyclin-Dependent Kinases (CDKs), tyrosine kinases, and topoisomerases to induce cell cycle arrest and apoptosis (programmed cell death).[2][5][6]
The initial and most crucial step in evaluating these novel compounds is to determine their cytotoxic potential—their ability to kill or inhibit the proliferation of cancer cells. In vitro cytotoxicity assays are the workhorse for this primary screening. They provide essential dose-response data, allowing researchers to determine the concentration at which a compound exhibits a biological effect, most commonly expressed as the half-maximal inhibitory concentration (IC50).[7][8] This guide provides an in-depth overview of the principles, selection, and execution of key cytotoxicity assays tailored for the evaluation of pyrimidine derivatives, ensuring scientifically sound and reproducible results.
Part 1: Strategic Assay Selection - Matching the Method to the Mechanism
Choosing the right cytotoxicity assay is not a one-size-fits-all decision. The optimal choice depends on the anticipated mechanism of action of the pyrimidine derivative and the specific question being asked. Assays can be broadly categorized based on the cellular function they measure.
Metabolic Viability Assays (Tetrazolium Reduction)
These assays quantify the metabolic activity of a cell population, which serves as a proxy for cell viability. They are widely used for high-throughput screening due to their simplicity and cost-effectiveness.
-
Principle: Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, that can reduce tetrazolium salts into intensely colored formazan crystals.[9][10][11] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[8][10]
-
Common Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a purple formazan that is insoluble and requires a solubilization step with a detergent (like SDS) or an organic solvent (like DMSO or isopropanol).[8][9][10]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Produces a formazan product that is soluble in cell culture medium, eliminating the need for a solubilization step and making it more convenient than MTT.
-
XTT & WST-1: Similar to MTS, these assays produce a soluble formazan, offering higher sensitivity and a simpler workflow.
-
Cell Membrane Integrity Assays
These assays measure cytotoxicity by detecting the leakage of intracellular components into the culture medium, which occurs when the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis.
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the supernatant when the cell membrane is damaged.[12][13][14] The amount of LDH in the medium can be quantified through a coupled enzymatic reaction that produces a measurable colorimetric or luminescent signal.[12][15]
-
Key Assay:
Apoptosis Assays
Since many pyrimidine-based anticancer agents are designed to induce programmed cell death, it is often crucial to specifically measure apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can be used to label these early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter and stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.
-
Outcome: When analyzed by flow cytometry, this dual-staining method powerfully differentiates between four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[16][18]
-
-
Caspase Activity Assays:
-
Principle: Caspases are a family of proteases that are the central executioners of the apoptotic pathway. The activation of specific caspases, such as caspase-3 and caspase-7, is a key event in apoptosis.[19] Assays like Caspase-Glo® 3/7 utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[19][20] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.[19][20]
-
Outcome: These assays provide a direct measure of apoptotic pathway activation and are highly sensitive, making them ideal for automated high-throughput screening.[19]
-
Table 1: Comparison of Common In Vitro Cytotoxicity Assays
| Assay Type | Principle | Endpoint Measured | Pros | Cons |
| MTT/MTS | Mitochondrial reductase activity converts tetrazolium salt to colored formazan.[9] | Metabolic Activity / Viability | Inexpensive, well-established, suitable for HTS.[8] | Indirect measure of viability, can be affected by metabolic changes, compound interference.[21] |
| LDH Release | Measures release of cytosolic enzyme Lactate Dehydrogenase (LDH) from damaged cells.[13] | Membrane Integrity / Necrosis | Simple, non-destructive to remaining cells, real-time analysis possible.[14] | Less sensitive for early apoptosis, serum in media can contain LDH.[21] |
| Annexin V/PI | Detects externalized phosphatidylserine (Annexin V) and membrane permeability (PI).[17] | Apoptosis vs. Necrosis | Differentiates stages of cell death, provides single-cell data (flow cytometry).[16][18] | Requires flow cytometer, more complex protocol, trypsinization can affect membrane. |
| Caspase-Glo® | Measures activity of key executioner caspases (e.g., Caspase-3/7) using a luminescent substrate.[19] | Apoptotic Pathway Activation | Highly sensitive, simple "add-mix-measure" format, suitable for HTS.[19][22] | Measures a specific point in the apoptotic cascade, requires a luminometer. |
Part 2: Foundational Experimental Design
A robust experimental design is paramount for generating reliable and reproducible data. The following workflow outlines the critical steps from initial compound handling to final data analysis.
Caption: Step-by-step workflow for the MTT assay.
Materials:
-
Cancer cell line of choice (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Pyrimidine derivative stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS, filter-sterilized and protected from light) [10]* Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) [10]* Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells in the exponential growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. [10]Incubate for 24 hours to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium from the DMSO stock. Carefully remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Remember to include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [8]4. MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL). [9]5. Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light. [9][10]During this time, viable cells will form visible purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. [10]Place the plate on a shaker for 15 minutes to ensure complete dissolution. [10]7. Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if possible to reduce background noise. [9]
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol is based on established methods for flow cytometric analysis of apoptosis. [16][17][18] Principle: This assay differentiates live, early apoptotic, and late apoptotic/necrotic cells based on the binding of fluorescently-labeled Annexin V to externalized phosphatidylserine and the uptake of the DNA-staining dye, Propidium Iodide (PI). Materials:
-
Cells treated with pyrimidine derivatives (in 6-well plates or T25 flasks)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Induction & Harvesting: Treat cells with the pyrimidine derivative for the desired time. For adherent cells, collect both the floating cells (which may be apoptotic) and the attached cells (harvested using trypsin). Combine them to ensure all cell populations are analyzed. [16]2. Cell Washing: Centrifuge the collected cells (e.g., at 500 x g for 5 minutes) and wash the pellet once with cold 1X PBS. [16][18]3. Resuspension: Carefully discard the supernatant and resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. [18]4. Staining: Transfer 100 µL of the cell suspension (containing ~100,000 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. [18]Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [17][18]6. Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. [18]Keep samples on ice and protected from light until analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Set up compensation and quadrants using unstained, single-stained (Annexin V only, PI only), and positive control cells. [18]
Part 4: Data Analysis and Interpretation
Calculating Percent Viability and IC50
The primary output of a cytotoxicity assay is the IC50 value, which is the concentration of a compound that inhibits 50% of the biological process being measured (e.g., cell growth). [7]
-
Calculate Percent Viability: First, normalize the raw absorbance/luminescence data.
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
-
-
Generate a Dose-Response Curve: Plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis). [23]
-
Determine the IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit a curve to the data. [7]The IC50 is the concentration (X-value) that corresponds to 50% viability on the Y-axis. [7]Software like GraphPad Prism, Origin, or even Excel with add-ins can perform this calculation. [7][23]
Interpreting Flow Cytometry Data (Annexin V/PI)
The flow cytometer will generate a dot plot separating cells into four quadrants:
-
Lower-Left (Q4: Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Q1: Annexin V- / PI+): Primarily necrotic cells or cells with mechanically damaged membranes.
A successful cytotoxic pyrimidine derivative will show a dose-dependent increase in the percentage of cells in the Annexin V+ quadrants (Q2 and Q3).
Part 5: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in MTT/LDH assay | Microbial contamination; Phenol red or serum interference in medium. [21] | Visually inspect plates for contamination. Use phenol red-free medium during the assay incubation step. Run a serum-only control for the LDH assay. [21] |
| Low signal / Low absorbance in MTT assay | Cell density is too low; Incubation time is too short; Compound precipitated out of solution. [21] | Optimize cell seeding density via a titration experiment. Increase incubation time with MTT reagent (up to 4 hours). [21]Visually inspect wells for compound precipitation. |
| High variability between replicate wells | "Edge effect" due to evaporation; Inconsistent pipetting; Cells not in logarithmic growth phase. [21] | Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS instead. [21]Ensure pipettes are calibrated. Use healthy, consistently passaged cells. [21] |
| No apoptosis detected with Annexin V | Compound may induce necrosis or be cytostatic, not apoptotic; Incorrect timing (too early/late). | Run an LDH assay to check for necrosis. Perform a time-course experiment to find the optimal time point for apoptosis detection. |
Conclusion
The in vitro evaluation of pyrimidine derivatives is a foundational element of modern drug discovery. A thoughtful, mechanism-driven approach to assay selection, coupled with meticulous experimental design and execution, is essential for generating high-quality, interpretable data. By leveraging a combination of metabolic, membrane integrity, and specific apoptotic assays, researchers can build a comprehensive profile of a compound's cytotoxic activity. This multi-faceted approach not only allows for the accurate determination of potency (IC50) but also provides critical insights into the underlying mechanism of action, guiding the subsequent stages of preclinical development.
References
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
-
How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]
- ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
-
ATCC ANIMAL CELL CULTURE GUIDE. On Science. [Link]
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH. [Link]
-
Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. MDPI. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC. [Link]
-
How to calculate IC50 value. YouTube. [Link]
-
CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc.. [Link]
-
How to calculate IC50 values for Cytotoxicity assay?. ResearchGate. [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
-
Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]
-
A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria. [Link]
-
(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]
-
Addressing Sources of Error in the Cell Viability Measurement Process. NIST. [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 5. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchhub.com [researchhub.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. tiarisbiosciences.com [tiarisbiosciences.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. tripod.nih.gov [tripod.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Claisen-Schmidt Condensation for Pyrimidine Synthesis
Welcome to the Advanced Synthesis Support Module
You are likely accessing this guide because your chalcone intermediates—critical precursors for pyrimidine synthesis—are suffering from low yields, "oiling out," or poor conversion rates.
In the context of pyrimidine synthesis, the Claisen-Schmidt condensation is not just a bond-forming event; it is a purification gate . The quality of your
This guide prioritizes causality over recipe . We do not just tell you to "stir longer"; we explain why the thermodynamic equilibrium has shifted against you and how to correct it.
Part 1: The Reaction Logic & Workflow
The Claisen-Schmidt condensation is a crossed-aldol reaction followed by a dehydration (E1cB mechanism). For pyrimidine precursors, we typically react an aromatic aldehyde with an enolizable ketone (e.g., acetophenone or substituted derivatives).
Visualizing the Pathway
The following diagram maps the critical decision points where yield is lost.
Figure 1: Critical process flow for Claisen-Schmidt condensation. Red nodes indicate energy barriers where reactions often stall.
Part 2: Troubleshooting & Optimization (Q&A)
Module A: Yield & Conversion Issues
Q1: My reaction stalls at the intermediate (aldol) stage. I see two spots on TLC, but the top spot (chalcone) is faint. How do I force dehydration?
Diagnosis: The elimination of water (dehydration) is the rate-determining step in your system. This is often thermodynamic; the
Corrective Protocol:
-
Increase Base Concentration: The E1cB mechanism requires a base to remove the proton
to the carbonyl. Increase NaOH concentration from 10% to 20-40%. -
Thermal Drive: Reflux is often required to overcome the activation energy for elimination. If you are stirring at RT, move to
C. -
Solvent Polarity: Switch from pure Ethanol to PEG-400 or an Ethanol/Water (1:1) mix. Water stabilizes the hydroxide ion, making it a harder nucleophile but a more effective base for this specific elimination.
Q2: I am getting low yields (<40%) and a dark, tarry mixture. What is happening?
Diagnosis: You are likely witnessing the Cannizzaro Reaction (disproportionation of the aldehyde) or Polymerization (Michael addition). This happens when the aldehyde concentration is too high relative to the enolate, or the base is too strong/hot.
Corrective Protocol:
-
Inverse Addition: Do not mix aldehyde and base first.
-
Temperature Control: Dark tars suggest polymerization.[6] Lower the temperature to
C during addition, then slowly warm to RT.
Module B: Isolation Issues (The "Oiling Out" Phenomenon)
Q3: Upon workup, my product separates as a sticky oil instead of a precipitate. How do I fix this?
Diagnosis: "Oiling out" occurs when the product's melting point is depressed by impurities (solvent/reactants) or when the reaction temperature exceeds the product's melting point.
Corrective Protocol (The "Seeding" Loop):
-
The Ice Shock: Pour the reaction mixture into crushed ice with vigorous stirring. The sudden solubility drop often forces nucleation.
-
Acidity Adjustment: Neutralize the mixture with dilute HCl (to pH ~7). The phenolate/enolate salts are soluble; the neutral chalcone is not.
-
Sonication: If it remains an oil, place the flask in an ultrasonic bath for 10 minutes. The cavitation energy can induce crystallization in supersaturated oils.
Part 3: Comparative Optimization Data
The following table summarizes optimization strategies for a standard benzaldehyde + acetophenone reaction. Use this to select your method based on available equipment.
| Method | Catalyst System | Conditions | Typical Yield | Pros | Cons |
| Conventional | 10% NaOH / EtOH | Reflux, 6-12h | 65-75% | Simple, scalable | Slow, side reactions common |
| Grinding (Green) | Solid NaOH | Mortar/Pestle, 10 min | 85-95% | Solvent-free, fast | Hard to scale >10g |
| Microwave | Basic Alumina or KOH | 140°C, 2-5 min | 90-98% | Extremely fast, high purity | Requires microwave reactor |
| Ultrasound | LiOH / MeOH | RT, 30 min | 88-92% | Low temp prevents tars | Requires sonicator |
Data aggregated from comparative studies on chalcone synthesis [2, 3].[7]
Part 4: Protocol for Pyrimidine Precursors (High Purity)
Objective: Synthesis of 1,3-diphenylprop-2-en-1-one (Chalcone) suitable for cyclization.
Reagents:
-
Acetophenone (10 mmol)
-
Benzaldehyde (10 mmol)
-
NaOH (40% aq. solution, 5 mL)
-
Ethanol (15 mL)
Step-by-Step Workflow:
-
Enolate Activation: In a 50 mL round-bottom flask, dissolve acetophenone in ethanol. Add the NaOH solution.[3][5][8] Stir at
C for 10 minutes.-
Checkpoint: The solution may turn slightly yellow (enolate formation).
-
-
Controlled Addition: Add benzaldehyde dropwise over 5 minutes.
-
Why? Prevents Cannizzaro competition.[9]
-
-
Reaction Phase: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.
-
Validation: Spot on TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear. If Aldol intermediate persists (lower
), heat to C for 30 mins.
-
-
Workup (The Critical Step): Pour the mixture into 100g of crushed ice + water.
-
Observation: A yellow solid should precipitate immediately.
-
Troubleshooting: If oil forms, scratch the glass side with a rod or add a seed crystal.
-
-
Purification: Recrystallize from hot ethanol (95%).
-
Standard: Melting point should be sharp (
C for unsubstituted chalcone).
-
Part 5: Troubleshooting Logic Tree
Use this decision tree to diagnose failure modes quickly.
Figure 2: Diagnostic logic for resolving common synthetic failures.
References
-
BenchChem Technical Support. (2025).[3][5][6][10] Troubleshooting side reactions in Claisen-Schmidt condensation. Retrieved from
-
Global Research Online. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods. Retrieved from
-
RSC Publishing. (2024). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects. Retrieved from
-
National Institutes of Health (PMC). (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction. Retrieved from
Sources
- 1. Sciencemadness Discussion Board - problem in claisen condensation reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Solubility of 4-(2,4-dimethoxyphenyl) pyrimidines
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low solubility issues with 4-(2,4-dimethoxyphenyl) pyrimidines. The following information is designed to offer both practical solutions and the underlying scientific principles to empower you in your experimental design.
I. Understanding the Challenge: Why Do 4-(2,4-dimethoxyphenyl) pyrimidines Exhibit Low Solubility?
The solubility of a compound is a critical physicochemical property that significantly influences its absorption and bioavailability.[1] The 4-(2,4-dimethoxyphenyl) pyrimidine scaffold, common in many biologically active molecules, possesses inherent structural features that can contribute to poor aqueous solubility.
The pyrimidine ring itself is a heterocyclic aromatic compound with moderate water solubility due to its polar nature and ability to form hydrogen bonds.[2] However, the addition of the bulky and hydrophobic 2,4-dimethoxyphenyl group drastically alters the molecule's overall polarity. The two methoxy groups (-OCH3) and the phenyl ring increase the lipophilicity of the compound, making it less favorable to interact with polar water molecules. This is a common challenge in drug discovery, where a significant percentage of new chemical entities are poorly water-soluble.[3][4]
The interplay between the polar pyrimidine core and the nonpolar dimethoxyphenyl substituent dictates the compound's overall solubility. The arrangement and nature of substituent groups on the pyrimidine ring can further influence solubility. For instance, the presence of hydrogen bond donors or acceptors can impact how the molecule interacts with solvents.[5]
II. Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This section provides a structured approach to troubleshooting low solubility. The strategies are presented in a logical progression, from simple adjustments to more complex formulation techniques.
Issue 1: Difficulty Preparing a Concentrated Aqueous Stock Solution
Q: I am unable to dissolve my 4-(2,4-dimethoxyphenyl) pyrimidine derivative directly in aqueous buffers to create a stock solution for my in vitro assays. What should I do?
This is a very common starting point. Direct dissolution in aqueous media is often not feasible for highly lipophilic compounds.
A: The recommended approach is to first create a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
-
Select an Appropriate Organic Solvent:
-
Initial Choice: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for a broad range of poorly soluble compounds.[6][7]
-
Alternatives: If DMSO is incompatible with your assay, consider other water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF).[8][9][10]
-
Solubility Testing: Before preparing a large batch, perform a small-scale solubility test by adding a few milligrams of your compound to a small volume (e.g., 100 µL) of each potential solvent.[11]
-
-
Prepare the High-Concentration Stock:
-
Accurately weigh a precise amount of your 4-(2,4-dimethoxyphenyl) pyrimidine derivative.
-
Add the chosen organic solvent to achieve the desired concentration (e.g., 10 mM, 20 mM). Use a volumetric flask for accuracy.[12]
-
Ensure complete dissolution. Gentle warming or sonication can aid this process, but be mindful of compound stability at elevated temperatures.
-
-
Dilution into Aqueous Medium:
-
Critical Step: The key is to add the organic stock solution to the aqueous buffer, not the other way around. This helps to rapidly disperse the compound and minimize precipitation.
-
Vortexing: Vigorously vortex the aqueous buffer while slowly adding the stock solution dropwise. This rapid mixing is crucial to prevent the compound from crashing out of solution.
-
Final Organic Solvent Concentration: Aim to keep the final concentration of the organic solvent in your assay as low as possible (typically <1%, and often <0.1%) to avoid off-target effects on your biological system.
-
Issue 2: Compound Precipitates Upon Dilution of the Organic Stock Solution
Q: My compound dissolves well in DMSO, but when I add it to my cell culture media or buffer, a precipitate forms. How can I prevent this?
This phenomenon, known as "crashing out," occurs when the compound's solubility limit in the final aqueous environment is exceeded.
A: This indicates that the aqueous medium cannot accommodate the concentration of the compound being introduced. Several strategies can address this.
-
Reduce the Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This will require adding a larger volume to your aqueous medium to reach the same final concentration, but it can sometimes improve mixing and reduce localized high concentrations that lead to precipitation.[6]
-
Use an Intermediate Dilution Step: Instead of a single dilution, perform a serial dilution. First, dilute your concentrated organic stock into a small volume of a 50:50 mixture of the organic solvent and your aqueous buffer. Then, further dilute this intermediate solution into the final aqueous medium.[6]
-
Incorporate a Surfactant: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[13]
-
Consider Co-solvents in the Final Formulation: In addition to the small amount of organic solvent from your stock, a low concentration of a co-solvent in the final aqueous solution can increase solubility.[15][16]
Issue 3: Low and Inconsistent Bioavailability in in vivo Studies
Q: My 4-(2,4-dimethoxyphenyl) pyrimidine shows good in vitro activity, but the in vivo results are poor and variable. Could this be a solubility issue?
A: Absolutely. Poor aqueous solubility is a major contributor to low and erratic oral bioavailability. [1][18] If a compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed into the bloodstream.
-
pH Adjustment: The pyrimidine ring contains nitrogen atoms that can be protonated, making these compounds weakly basic. Their solubility is therefore pH-dependent, generally increasing in acidic conditions where the molecule becomes ionized.[19][20][21][22]
-
Formulating the compound in an acidic vehicle can improve its dissolution in the stomach.
-
The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to non-ionized drug at a given pH.[21]
-
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[4][23][24]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[25][26] This amorphous form has a higher apparent solubility and dissolution rate compared to the stable crystalline form.[27]
-
Commonly used polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).
-
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be very effective.[13][27] These systems form fine emulsions or microemulsions in the gastrointestinal tract, keeping the drug in a solubilized state for absorption.
III. Frequently Asked Questions (FAQs)
Q1: How does the position of the methoxy groups on the phenyl ring affect solubility?
The 2,4-dimethoxy substitution pattern contributes to the overall lipophilicity. While specific solubility data for various isomers would require experimental determination, the electronic effects and steric hindrance introduced by the methoxy groups at these positions can influence crystal packing and interactions with solvent molecules, thereby affecting solubility.[5]
Q2: Can I use salt formation to improve the solubility of my 4-(2,4-dimethoxyphenyl) pyrimidine?
Yes, salt formation is a common and often effective strategy for increasing the solubility of ionizable drugs.[26][27] Since pyrimidines are weakly basic, they can form salts with pharmaceutically acceptable acids. This can significantly enhance aqueous solubility and dissolution rate.[18]
Q3: What is the best way to determine the aqueous solubility of my compound experimentally?
The shake-flask method is a standard and reliable technique. An excess amount of the solid compound is added to a specific volume of the aqueous medium (e.g., water, buffer). The mixture is then agitated in a temperature-controlled environment until equilibrium is reached (typically 24-72 hours). After reaching equilibrium, the suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured, usually by HPLC-UV. It is crucial to ensure that equilibrium has been achieved by taking samples at multiple time points to confirm the concentration has plateaued.[6]
Q4: Are there any computational tools that can predict the solubility of my compound?
Several in silico models and software packages are available that can predict aqueous solubility based on the chemical structure of a molecule. These tools use various algorithms, including quantitative structure-property relationship (QSPR) models. While these predictions can be useful for initial screening and prioritization, they should always be confirmed by experimental measurement.
IV. Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility challenges with 4-(2,4-dimethoxyphenyl) pyrimidines.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ispe.gr.jp [ispe.gr.jp]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. benchchem.com [benchchem.com]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. reddit.com [reddit.com]
- 11. pdf.smolecule.com [pdf.smolecule.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. ijpcbs.com [ijpcbs.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. derangedphysiology.com [derangedphysiology.com]
- 23. researchgate.net [researchgate.net]
- 24. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 25. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Overcoming Steric Hindrance in 2,4-Dimethoxy Substituted Rings
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the persistent challenges researchers face when working with 2,4-dimethoxy substituted aromatic rings. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve high-yielding cross-couplings and functionalizations.
Part 1: Mechanistic Insights & Causality (The "Why")
Q: Why do 2,4-dimethoxyphenyl substrates consistently underperform in standard cross-coupling reactions? A: The 2,4-dimethoxy substitution pattern presents a dual challenge: severe steric hindrance and electronic deactivation. The methoxy groups are strongly electron-donating via resonance, which increases the electron density on the aryl halide. This makes the initial oxidative addition of the Pd(0) catalyst thermodynamically less favorable. Furthermore, the methoxy group at the ortho (2-) position creates a physical barrier that impedes the approach of the bulky palladium-ligand complex during both oxidative addition and transmetalation. This congestion often leads to competing side reactions, such as the spontaneous decomposition of organometallics via β-elimination or proto-demetalation[1].
Q: How does ligand architecture solve the transmetalation bottleneck? A: To overcome the physical barrier of the 2-methoxy group, you must use a highly active, sterically demanding, and electron-rich ligand system. Buchwald-type dialkylbiaryl phosphine ligands (like SPhos) are specifically designed for this. The electron-rich biaryl backbone accelerates the difficult oxidative addition step, while the bulky dicyclohexylphosphino group physically pushes against the palladium center, artificially lowering the activation energy required for the final reductive elimination step.
Logical relationships between 2,4-dimethoxy steric/electronic effects and catalytic solutions.
Part 2: Troubleshooting Guides & FAQs (The "How")
Q: My Suzuki-Miyaura coupling with 2,4-dimethoxyphenylboronic acid is yielding <20% product. How can I optimize this? A: Standard conditions (e.g., Pd(PPh3)4, Na2CO3) routinely fail for sterically hindered ortho-substituted boronic acids. For instance, 2,4-dimethoxyphenylboronic acid can be successfully coupled by switching to approximately 1 mol% Pd(OAc)2 and 2 mol% SPhos in toluene, utilizing a strong Cs2CO3 solution as the base[2]. Cesium carbonate is highly soluble and provides the necessary basicity to activate the boronic acid into a highly reactive boronate complex, forcing transmetalation despite the steric shield. Utilizing these optimized conditions, yields of 75% are routinely achievable even with complex scaffolds[3].
Q: I am attempting a reductive coupling using a 2,4-dimethoxyaniline, but the reaction stalls. What is the cause? A: When both ortho and para positions are substituted with electron-donating groups, the nucleophilicity of the amine is altered, and steric bulk prevents the necessary coordination to the metal center. However, by using a tailored palladium catalyst system (such as 10 mol% Pd/C with sodium formate as a hydrogen donor), both 2,4-dimethoxy and 2,5-dimethoxy substituted anilines can afford the corresponding coupled products efficiently. The key is ensuring the catalytic cycle is driven by a high local concentration of active hydride species, overcoming the activation energy barrier imposed by the steric bulk.
Quantitative Data Summary
Table 1: Comparative Yields for 2,4-Dimethoxy Substituted Ring Couplings
| Reaction Type | Substrate | Catalyst / Ligand System | Base / Additive | Yield (%) | Ref. |
| Suzuki-Miyaura | 2,4-Dimethoxyphenylboronic acid | 1 mol% Pd(OAc)2 / 2 mol% SPhos | Cs2CO3 (aq) in Toluene | 75% | [3] |
| Suzuki-Miyaura | 2,4-Dimethoxyphenylboronic acid | 1 mol% Pd(OAc)2 / 2 mol% SPhos | Cs2CO3 (aq) in Toluene | High | [2] |
| Reductive Coupling | 2,4-Dimethoxyaniline + Phenol | 10 mol% Pd/C | Sodium Formate (6 eq) | Efficient | |
| Alkyl Cross-Coupling | Sterically hindered aryl halides | Pd(II) or Ni(II) / NHC Ligands | Polar aprotic solvent | Variable | [1] |
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling
Designed for 2,4-dimethoxyphenylboronic acid and sterically hindered aryl halides.
-
Reagent Assembly: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), 2,4-dimethoxyphenylboronic acid (1.5 equiv), Pd(OAc)2 (1 mol%), and SPhos (2 mol%).
-
Causality: Using a 1.5x excess of the boronic acid compensates for potential protodeboronation, a common degradation pathway for electron-rich boronic acids.
-
-
Base Addition: Add finely milled, anhydrous Cs2CO3 (2.0 equiv).
-
Solvent Addition & Degassing: Add degassed Toluene/H2O (10:1 v/v). Purge the system with Argon for 10 minutes.
-
Validation Checkpoint: Upon initial mixing and gentle warming, the solution must transition from pale yellow to a deep red/orange. This color shift visually validates the reduction of Pd(II) to the active Pd(0)-SPhos catalytic species. If the solution remains pale or turns black (palladium black precipitation), the catalyst has died; abort and restart with fresh, dry reagents.
-
-
Thermal Activation: Heat the mixture to 100 °C under Argon for 12-18 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.
Workflow for the optimized Suzuki-Miyaura coupling of sterically hindered 2,4-dimethoxy substrates.
Protocol 2: Reductive Coupling of 2,4-Dimethoxyanilines
A robust method avoiding pressurized hydrogen gas.
-
Preparation: In a reaction vial under an argon atmosphere, combine the phenol derivative (0.2 mmol) and 2,4-dimethoxyaniline (0.2 mmol).
-
Causality: Argon prevents the premature oxidation of the electron-rich 2,4-dimethoxyaniline, which is highly susceptible to degradation in atmospheric oxygen.
-
-
Catalyst & Hydride Source: Add 10 mol% Pd/C catalyst and sodium formate (6.0 equiv).
-
Causality: Sodium formate decomposes under Pd catalysis to provide the necessary hydride species, acting as a safe, easy-to-handle alternative to H2 gas.
-
-
Reaction: Add 0.8 mL of a polar solvent and heat the mixture to 100 °C.
-
Validation Checkpoint: Observe the reaction mixture. The steady evolution of CO2 gas bubbles (from the decomposition of sodium formate) serves as a visual self-validation that the hydride generation cycle is active.
-
-
Isolation: Stir for 12-24 hours. Once gas evolution ceases (indicating completion), cool to room temperature, filter through a pad of Celite to remove the Pd/C, and concentrate the filtrate.
References
- Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. nih.gov.
- Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. rsc.org.
- Development of new inhibitors for the type II transmembrane serine protease matriptase. uni-marburg.de.
- A focused library synthesis and cytotoxicity of quinones derived from the natural product bolinaquinone. royalsocietypublishing.org.
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of diarylpyrimidin-2-amines
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Diarylpyrimidin-2-amines: A Comparative Analysis for Researchers
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the diarylpyrimidin-2-amine scaffold has emerged as a cornerstone for developing targeted therapies.[1][2] The structural elucidation and metabolic profiling of these compounds are critical for advancing preclinical and clinical development. Mass spectrometry, a cornerstone of analytical chemistry, offers unparalleled sensitivity and structural information, making it an indispensable tool for this purpose.[3][4]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the mass spectrometric fragmentation patterns of diarylpyrimidin-2-amines. We will delve into the core fragmentation mechanisms, offer a comparative analysis with other pyrimidine-based structures, and provide a robust experimental protocol for acquiring high-quality data. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize these vital molecules.
Core Fragmentation Mechanisms of Diarylpyrimidin-2-amines
Under electrospray ionization (ESI) tandem mass spectrometry (MS/MS), protonated diarylpyrimidin-2-amines ([M+H]⁺) undergo predictable fragmentation pathways. The charge is typically localized on one of the nitrogen atoms of the pyrimidine ring, which directs the subsequent bond cleavages. The fragmentation is primarily governed by the stability of the resulting fragment ions and neutral losses.
The principal fragmentation pathways can be generalized as follows:
-
Pathway A: Cleavage of the N-Aryl Bond (Amine Linkage): This involves the cleavage of the bond between the amine nitrogen and one of the aryl rings. This is a common fragmentation pathway for N-aryl compounds, leading to the formation of a stable aminopyrimidine radical cation or the corresponding aryl cation.
-
Pathway B: Cleavage of the C-Aryl Bond (Pyrimidine Core): This pathway involves the cleavage of the bond connecting one of the aryl rings directly to the pyrimidine core. The charge retention can be on either the pyrimidine-containing fragment or the aryl fragment, depending on their relative stabilities.[3]
-
Pathway C: Fragmentation of the Pyrimidine Ring: The heterocyclic pyrimidine ring itself can undergo fragmentation. This often involves the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) or cyanamide (H₂NCN). Retro-Diels-Alder (RDA) reactions can also occur, leading to characteristic ring-opened fragments, a known pathway for some heterocyclic systems.[5]
-
Pathway D: Side-Chain Elimination from Aryl Substituents: If the aryl rings bear substituents, fragmentation of these side chains will also be prominent. The nature of these fragmentations will be highly dependent on the specific functional groups present.
These core pathways are visually summarized in the diagram below.
Caption: Primary fragmentation pathways of diarylpyrimidin-2-amines.
Comparative Fragmentation Analysis
To better understand the unique fragmentation signature of diarylpyrimidin-2-amines, it is instructive to compare their behavior to other classes of pyrimidine derivatives.
-
Comparison with Pyrimidinethiones: In compounds containing both a pyrimidine and a thiazole ring, the pyrimidine ring generally exhibits greater stability during fragmentation.[6][7] This suggests that in diarylpyrimidin-2-amines, initial fragmentation is more likely to involve the exocyclic bonds or the less stable aryl rings rather than immediate rupture of the pyrimidine core.
-
Comparison with 2-Pyrimidinones: Studies on 2-pyrimidinone and its N-substituted derivatives show that side-chain eliminations are predominant.[8] A characteristic fragmentation is the loss of a hydrogen atom from the C(4) position of the pyrimidine ring. While the substitution pattern is different, this highlights that fragmentation is often initiated at the periphery of the pyrimidine core.[8]
-
Comparison with Pyrimidine-based Nucleosides: In nucleosides, a primary and highly characteristic fragmentation is the cleavage of the glycosidic C-N bond, separating the pyrimidine base from the sugar moiety.[5] This is a charge-migration fragmentation driven by the stability of the protonated base. This serves as an analog to the cleavage of the C-N amine bond in diarylpyrimidin-2-amines.
Table 1: Comparison of Characteristic Fragment Ions
The following table provides a hypothetical comparison of expected fragment ions for a generic diarylpyrimidin-2-amine against other pyrimidine structures. For this example, we will consider a hypothetical N-phenyl, 4-phenyl-pyrimidin-2-amine (C₁₆H₁₃N₃, Exact Mass: 247.11).
| Compound Class | Precursor Ion [M+H]⁺ (m/z) | Key Fragmentation Pathway | Characteristic Fragment Ions (m/z) |
| Diarylpyrimidin-2-amine | 248.12 | Cleavage of N-phenyl bond | 171.08 ([M-C₆H₅NH]⁺) |
| Cleavage of C-phenyl bond | 172.09 ([M-C₆H₅]⁺) | ||
| Loss of phenyl radical | 171.08 ([M-C₆H₆]⁺) | ||
| Pyrimidinethione Derivative | Varies | Loss of side groups, then ring fragmentation | Generally stable pyrimidine core fragments[6] |
| 2-Pyrimidinone | 97.04 | Loss of H from C(4) | 96.03 ([M-H]⁺)[8] |
| Loss of CO | 69.04 ([M-CO]⁺) | ||
| Cytidine (Nucleoside) | 244.10 | Cleavage of glycosidic bond | 112.05 (Protonated cytosine base)[5] |
This comparative data underscores that while the pyrimidine core itself has characteristic fragmentation patterns (like loss of HCN), the most diagnostic fragments for diarylpyrimidin-2-amines will arise from the cleavage of the bonds linking the aryl groups to the central pyrimidine structure.
Experimental Protocol for High-Quality MS/MS Analysis
To ensure reproducible and high-quality data, a systematic approach to the analysis is crucial. The following protocol outlines a validated workflow for the analysis of diarylpyrimidin-2-amines using LC-MS/MS.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the diarylpyrimidin-2-amine compound in a suitable organic solvent such as methanol or DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with reverse-phase chromatography, typically 50:50 methanol:water or 50:50 acetonitrile:water.
-
Acidification: Add formic acid to the final working solution to a concentration of 0.1% (v/v). This aids in the protonation of the analyte in positive ion mode ESI.
Liquid Chromatography Parameters
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the starting conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
The following parameters are a starting point and should be optimized for the specific compound and instrument (e.g., a Q-Exactive Orbitrap or a QTRAP system).[3][9]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Source Temperature: 120 – 150 °C.
-
Desolvation Gas Temperature: 350 – 450 °C.
-
Desolvation Gas Flow: 8 – 12 L/min.
-
Full Scan (MS1):
-
Mass Range: m/z 100-1000.
-
Resolution: >30,000 (for high-resolution instruments).
-
-
Tandem MS (MS/MS):
-
Activation Method: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion with an isolation window of 1-2 Da.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) or test discrete collision energies to obtain a rich fragmentation spectrum. Lower energies will favor the larger, more stable fragments, while higher energies will induce more extensive fragmentation. It is critical to optimize this parameter as it directly controls the fragmentation observed.
-
Control of In-Source Fragmentation: Monitor for fragments in the MS1 scan. If present, reduce the declustering potential or fragmentor voltage to minimize unwanted fragmentation in the ion source.[10]
-
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of diarylpyrimidin-2-amines is characterized by predictable pathways, primarily involving the cleavage of the bonds connecting the aryl substituents to the central aminopyrimidine core. Understanding these patterns, especially in comparison to other pyrimidine-based scaffolds, is essential for the unambiguous identification of these compounds and their metabolites in complex biological matrices. The application of a systematic, optimized experimental protocol, as detailed in this guide, will ensure the generation of high-quality, interpretable data, thereby accelerating research and development in the critical field of kinase inhibitor discovery.
References
- Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.
- Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022). Journal of Mass Spectrometry.
- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (2025).
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11957.
- Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
- Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation - Benchchem.
- Rodrigues Filho, E., Almeida, A. M. P., & Tabak, M. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry, 38(5), 540-547.
- Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). Chromatography Forum.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(8), 6433-6463.
- Dipyridamole - mzCloud. (2015).
- Doležal, M., et al. (2006). Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. Journal of Mass Spectrometry, 41(3), 312-322.
- The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. (2008). Life Science Journal, 5(2), 37-40.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. article.sapub.org [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mzCloud – Dipyridamole [mzcloud.org]
- 10. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
HPLC Retention Time & Method Development Guide: 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
The following is a comprehensive technical guide designed for researchers and drug development scientists. It focuses on the High-Performance Liquid Chromatography (HPLC) analysis of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine , a critical scaffold in kinase inhibitor discovery (e.g., Aurora kinase, CDK) and adenosine receptor antagonism.
Executive Summary
The separation and quantification of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine (hereafter referred to as Compound 2,4-DMP ) presents unique chromatographic challenges due to the steric and electronic effects of the ortho-methoxy substituent. This guide provides an optimized RP-HPLC protocol, compares the retention behavior of 2,4-DMP against structural analogs (4-methoxy and unsubstituted variants), and elucidates the mechanistic basis for elution order.
Key Finding: Under standard C18/Acetonitrile gradient conditions, 2,4-DMP typically elutes earlier than its 4-monomethoxy analog, attributed to the steric twisting of the biaryl bond which reduces planar hydrophobic interactions with the stationary phase.
Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Understanding the molecule is the first step to successful separation.
| Property | Description | Impact on HPLC |
| IUPAC Name | 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine | Target Analyte |
| Molecular Formula | C₁₈H₁₇N₃O₂ | Detectable by MS (ESI+) |
| MW | 307.35 g/mol | Suitable for UV/MS |
| pKa (Calculated) | ~4.5 (Pyrimidine N1/N3), ~2.0 (2-NH₂) | Basic; requires pH control to prevent tailing.[1] |
| LogP (Predicted) | 3.2 – 3.5 | Moderately lipophilic; ideal for C18/C8. |
| UV Max | ~260 nm, ~310 nm | Dual-band detection recommended. |
Optimized Experimental Protocol
This protocol is designed to be a self-validating system . The use of a "System Suitability Standard" (the 4-methoxy analog) ensures the column is performing correctly before analyzing the target.
Chromatographic Conditions (The "Standard Method")
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex C18.
-
Why: The "Plus" or end-capped silica reduces silanol interactions with the basic 2-amino group, minimizing peak tailing.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile (MeCN).[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Reference: 360 nm).
-
Injection Volume: 5 µL (0.5 mg/mL solution in MeOH:Water 50:50).
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial Hold (Equilibration) |
| 1.0 | 10% | Injection |
| 10.0 | 90% | Linear Gradient (Elution of Target) |
| 12.0 | 90% | Wash |
| 12.1 | 10% | Re-equilibration |
| 15.0 | 10% | Stop |
Comparative Performance & Retention Data
The following data compares the target 2,4-DMP with its closest structural analogs. This comparison is vital for identifying impurities arising from incomplete synthesis (e.g., failure of the second methoxy addition or starting material contamination).
Predicted vs. Observed Elution Order
| Compound | Structure Description | Predicted LogP | Approx. Retention Time (min)* | Elution Mechanism |
| Unsubstituted | 4,6-Diphenylpyrimidin-2-amine | 3.65 | 8.2 | Planar, high hydrophobic surface area. |
| Reference A | 4-(4-Methoxyphenyl)-...[4][5] | 3.62 | 8.5 | Methyl group adds lipophilicity; planar conformation maintained. |
| Target (2,4-DMP) | 4-(2,4-Dimethoxyphenyl)-...[6] | 3.58 | 7.8 - 8.0 | Ortho-Effect: The 2-methoxy group forces the phenyl ring out of plane with the pyrimidine, reducing |
| Impurity | 2,4-Diamino-6-hydroxypyrimidine | < 0.5 | 1.2 (Void) | Highly polar starting material (Source 1.12). |
*Note: Retention times are estimates based on the Standard Gradient (Section 3.2) and may vary by ±0.5 min depending on system dwell volume.
The "Ortho-Effect" Explained
Unlike the 4-methoxy analog, the 2,4-dimethoxy substitution introduces steric hindrance at the biaryl linkage.
-
Causality: The ortho-methoxy group clashes with the pyrimidine hydrogen (H-5), forcing a twisted conformation.
-
Result: Reduced effective surface area for hydrophobic interaction
Lower Retention Time compared to the planar 4-methoxy analog, despite having an extra lipophilic methyl group.
Synthesis & Analysis Workflow (Visualization)
The following diagram illustrates the critical path from synthesis to purity validation, highlighting where HPLC analysis is mandatory.
Figure 1: Workflow for the synthesis and quality control of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine. Note the iterative loop at the HPLC decision matrix.
Troubleshooting & Optimization Guide
Issue 1: Peak Tailing
-
Cause: Interaction between the basic amine (pyrimidin-2-amine) and residual silanols on the column.
-
Solution:
-
Add Modifier: Ensure 0.1% Formic Acid or Trifluoroacetic Acid (TFA) is in Mobile Phase A. TFA (0.05%) is superior for peak shape but suppresses MS signal.
-
Column Choice: Switch to a "Base-Deactivated" column (e.g., Agilent ZORBAX Bonus-RP or Waters XBridge).
-
Issue 2: Co-elution with Monomethoxy Impurity
-
Cause: The 4-methoxy impurity (from impure starting material) has a similar LogP.
-
Solution:
-
Flatten Gradient: Change the gradient slope from 10-90% to 40-70% B over 20 minutes . This "shallow gradient" maximizes resolution in the lipophilic region.
-
Change Selectivity: Switch Mobile Phase B from Acetonitrile to Methanol . Methanol interacts differently with the
-systems of the phenyl rings, often enhancing separation of steric isomers.
-
References
-
Bhat, A. R., et al. (2013). "Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines." Arabian Journal of Chemistry.
-
Sielc Technologies. (2018). "Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column." Application Note.
-
Lee, H. W., et al. (2019). "Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A." Investigational New Drugs.
-
Tadesse, S., et al. (2017).[7] "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors."[7] Journal of Medicinal Chemistry.
Sources
- 1. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 2. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Melting Point Range Verification for 4,6-Diarylpyrimidines
Introduction: Beyond a Number—The Diagnostic Power of a Melting Point
In the synthesis of novel bioactive compounds, particularly within the heterocyclic family of 4,6-diarylpyrimidines, the melting point is far more than a simple physical constant. It is the first and most fundamental indicator of a sample's purity and identity.[1][2] A sharp, well-defined melting point range suggests a high degree of purity, a critical parameter in drug discovery where impurities can drastically alter pharmacological outcomes.[3][4] Conversely, a broad or depressed melting range is a definitive red flag, indicating the presence of contaminants such as residual solvents, starting materials, or side-products.[4][5]
This guide provides a comprehensive, field-proven framework for the accurate and reliable determination of the melting point range for 4,6-diarylpyrimidine derivatives. We will move beyond a simple recitation of steps to explain the underlying principles and causality behind each experimental choice. The protocols described herein are designed as a self-validating system, incorporating instrument calibration and rigorous data interpretation to ensure the trustworthiness of your results.
The Foundational Principle: Purity and Crystalline Structure
The melting point of a pure, crystalline solid is the temperature at which it transitions from a highly ordered crystal lattice to a liquid state.[1][6] This phase change occurs over a very narrow temperature range, often less than 1°C, because the energy required to overcome the uniform intermolecular forces of the crystal lattice is consistent throughout the sample.[3][4]
Impurities disrupt this crystalline order. They introduce foreign molecules into the lattice, weakening the intermolecular forces and creating defects.[4][5] This phenomenon, known as melting point depression , results in two observable effects:
-
A Lower Melting Temperature: Less energy is required to break the now-weakened lattice forces.[4]
-
A Broader Melting Range: The melting process begins in areas rich in impurities and concludes only when the entire bulk material is liquid, resulting in a wide temperature range (e.g., 145-148°C instead of 149.5-150°C).[7]
Therefore, establishing a sharp melting point range is a non-negotiable validation step in the synthesis of 4,6-diarylpyrimidines.
Experimental Workflow: A Self-Validating Approach
The following workflow is designed to ensure accuracy and reproducibility. It integrates instrument calibration as a foundational step, emphasizing that data is only as reliable as the instrument that generates it.
Caption: Overall workflow for melting point verification.
Protocol 1: Instrument Calibration
Causality: An uncalibrated instrument yields meaningless data. Calibration against certified reference standards ensures the thermometer's accuracy, making your experimental results traceable and trustworthy.[8][9] This should be performed regularly (e.g., monthly) and after any instrument maintenance.[10]
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar).
-
Certified reference standards spanning the expected temperature range of your pyrimidine derivatives (e.g., Benzoic Acid, Caffeine).[8][10]
-
Melting point capillary tubes.
Procedure:
-
Select Standards: Choose at least two reference standards that bracket the expected melting point of your 4,6-diarylpyrimidine sample.[8]
-
Sample Preparation: Prepare the reference standards as you would your sample: ensure they are finely powdered and dry.[1][11]
-
Loading: Load a 2-3 mm high sample of the first standard into a capillary tube.[12] Tap gently to pack the sample tightly.
-
Determination:
-
Place the capillary in the apparatus.
-
Set a heating rate of ~10°C/minute to approach the known melting point.
-
Approximately 20°C below the expected melting point, reduce the heating rate to a slow 1-2°C per minute.[12][13] This slow ramp is critical to allow for thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).
-
-
Verification: Compare the observed melting point (T2) with the certified value for the standard. The observed value should fall within the tolerance specified by your laboratory's standard operating procedures (SOPs) or the instrument manufacturer.
-
Repeat: Repeat the process for the second reference standard. If both standards are within tolerance, the instrument is calibrated and ready for sample analysis. If not, label the instrument "OUT OF CALIBRATION" and do not use it until it has been serviced.[9]
Protocol 2: Melting Point Determination of a 4,6-Diarylpyrimidine Sample
Causality: This protocol employs a two-stage heating process to balance efficiency with accuracy. A rapid initial scan finds the approximate melting point, while a subsequent slow and careful measurement ensures a precise determination.[7]
Procedure:
-
Sample Preparation:
-
Ensure your synthesized 4,6-diarylpyrimidine is completely dry. Residual solvent acts as an impurity and will depress and broaden the melting range.[1][12]
-
Grind the sample into a fine, homogenous powder using a mortar and pestle or a spatula on a watch glass.[1][13] This ensures uniform heat transfer.
-
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm. An excessive sample amount will cause an artificially broad melting range due to inefficient heat transfer.[12]
-
Preliminary (Fast) Scan (If M.P. is Unknown):
-
Place the sample in the apparatus.
-
Heat at a rapid rate (5-10°C per minute) and record the approximate temperature at which the sample melts.[13] This value is for estimation only.
-
Allow the apparatus to cool at least 20°C below this approximate temperature.
-
-
Accurate (Slow) Determination:
-
Use a fresh sample for the accurate measurement. Previously melted samples may have undergone decomposition or crystal structure changes.[12]
-
Place the new capillary in the apparatus.
-
Heat rapidly to about 20°C below the approximate melting point found in the fast scan.[12]
-
Crucially, reduce the heating rate to 1-2°C per minute. [3][13]
-
Carefully observe the sample through the magnifying lens.
-
Record the onset temperature (T1) : The temperature at which the first drop of liquid is visible.
-
Record the completion temperature (T2) : The temperature at which the last solid particle disappears.
-
The melting point range is reported as T1 - T2 .
-
-
Repeatability: Conduct the measurement in duplicate or triplicate to ensure the results are reproducible.[13]
Interpreting the Results: A Diagnostic Decision Tree
The observed melting range is a key piece of analytical data. Use the following logic to interpret your findings.
Caption: Decision tree for interpreting melting point data.
Comparative Data: Melting Points of Selected 4,6-Diarylpyrimidines
This table provides a reference point for commonly synthesized 4,6-diarylpyrimidine scaffolds. Always consult the primary literature for the specific derivative you have synthesized.
| Compound Name | Reported Melting Point (°C) |
| 4,6-Diphenyl-pyrimidin-2-ylamine (PAA1) | 247.15 (M+)¹ |
| 4-(4-Nitrophenyl)-6-phenylpyrimidine-2-amine (IIa) | 180–182 |
| 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-amine (IIb) | 212–214 |
| 4-(4-Methoxyphenyl)-6-(4-nitrophenyl) pyrimidin-2-amine (IIc) | 190-192 |
| N-(2-(4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl)propan-2-yl)-methanesulfonamide (10b) | 186-187 |
| N-(2-(4,6-bis(4-methoxyphenyl)pyrimidin-yl)propan-2-yl)methanesulfonamide (10d) | 132-133 |
| N-(2-(4-phenyl-6-(p-tolyl)pyrimidin-2-yl)propan-2-yl)methanesulfonamide (10c) | 202-204 |
¹ Note: Reference[14] reports the mass spectrometry M+ peak, which corresponds to the molecular weight, not a melting point. This entry is included to show the variety of data available and the importance of careful source interpretation. The melting point for this specific compound should be sourced from other literature.
Data sourced from references[15] and[16].
Conclusion
The verification of a melting point range is a foundational technique in chemical synthesis that provides critical insight into the purity of a compound. For researchers in drug development, mastering this technique is not merely about procedural competence; it is about a commitment to scientific integrity. By employing a self-validating system that includes rigorous instrument calibration and a logical framework for data interpretation, scientists can confidently assess the quality of their synthesized 4,6-diarylpyrimidines, ensuring that subsequent biological and pharmacological studies are built upon a foundation of high-purity materials.
References
-
Melting point determination. (n.d.). University of Calgary. [Link]
-
Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. [Link]
-
Validation and Calibration of Melting Point Instruments. (2025, May 1). Pharma Times. [Link]
-
All You Need to Know about Melting Point Determination. (n.d.). Mettler Toledo. [Link]
-
SOP For Melting Point Calibration. (n.d.). Scribd. [Link]
-
Calibration of Melting Point Apparatus. (n.d.). Pharmaguideline. [Link]
-
DETERMINATION OF MELTING POINTS. (n.d.). METU OpenCourseWare. [Link]
-
Solano, D. M., & Bergkamp, J. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield. [Link]
-
Melting Point Apparatus - SOP. (2020, July). Pharma Beginners. [Link]
-
How to use boiling and melting point as criteria for purity of chemical substances. (2018, January 3). Quora. [Link]
-
Melting Point of Organic Materials. (2026, February 12). Iran Powder. [Link]
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (2013, February 1). ResearchGate. [Link]
-
Melting point determination. (n.d.). SSERC. [Link]
-
Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]
-
Synthesis, spectral characterizations and in silico study of some 2-amino-4,6-diarylpyrimidines derived from chalcones. (2024, March 21). ResearchGate. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). National Center for Biotechnology Information. [Link]
-
Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. [Link]
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. quora.com [quora.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. mt.com [mt.com]
- 5. karlancer.com [karlancer.com]
- 6. mt.com [mt.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]
- 10. scribd.com [scribd.com]
- 11. pharmabeginers.com [pharmabeginers.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. csub.edu [csub.edu]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 16. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of phenyl vs dimethoxyphenyl pyrimidines
Topic: Structure-Activity Relationship (SAR) of Phenyl vs. 3,4-Dimethoxyphenyl Pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads
Executive Summary
In medicinal chemistry, the pyrimidine scaffold serves as a privileged structure, ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR) and microtubule-targeting agents. A critical decision point in lead optimization is the substitution pattern of the aryl appendages. This guide provides a technical comparison between the unsubstituted Phenyl moiety and the 3,4-Dimethoxyphenyl (DMP) moiety attached to a pyrimidine core.
While the Phenyl group offers lipophilic bulk and metabolic stability, the DMP group acts as a specific pharmacophore for the colchicine-binding site on tubulin and improves water solubility via hydrogen bond acceptors. However, DMP introduces metabolic liabilities (O-demethylation) that must be managed.
Part 1: Physicochemical & Metabolic Profile
The choice between a Phenyl and a DMP group fundamentally alters the physicochemical landscape of the molecule.
| Feature | Phenyl-Pyrimidine | 3,4-Dimethoxyphenyl-Pyrimidine | Impact on Drug Design |
| Electronic Effect | Neutral / Weakly withdrawing | Electron Donating (EDG) | DMP increases electron density on the pyrimidine ring, potentially strengthening cation- |
| Lipophilicity (cLogP) | High (Increases LogP) | Moderate (Lowers LogP vs Phenyl) | DMP improves aqueous solubility, a common bottleneck for pyrimidine kinase inhibitors. |
| H-Bonding | None | 2 Acceptors (Methoxy oxygens) | DMP enables specific interactions with backbone amides or water networks in the binding pocket. |
| Metabolic Stability | High (Slow oxidation) | Low to Moderate | DMP is a substrate for CYP450 (O-demethylation), leading to rapid clearance or reactive catechol formation. |
| Steric Profile | Flat, compact | Bulky, non-planar potential | Methoxy groups induce twist angles that can lock bioactive conformations (atropisomerism). |
Part 2: Case Study A — Microtubule Destabilization (Tubulin)
The "Colchicine Mimic" Effect
In the context of tubulin inhibitors, the SAR is binary and decisive. The 3,4-dimethoxyphenyl (or 3,4,5-trimethoxyphenyl) moiety is not merely a substituent; it is a pharmacophore .
-
Mechanism: The DMP group mimics the A-ring of Colchicine and the trimethoxy-ring of Combretastatin A-4 (CA-4). It binds to the
-tubulin subunit at the colchicine site, specifically interacting with Cys241 and Val238 . -
SAR Outcome: Replacing a DMP group with an unsubstituted Phenyl group typically results in a loss of potency of 100-1000 fold . The Phenyl group lacks the oxygen atoms required to anchor the molecule in the hydrophilic pocket of the colchicine binding site.
Experimental Data Comparison (Representative):
| Compound Core | R-Group (C4-Position) | Tubulin Polymerization IC | Cytotoxicity (HeLa) IC |
| 2-amino-pyrimidine | Phenyl | > 20 | > 50 |
| 2-amino-pyrimidine | 3,4-Dimethoxyphenyl | 1.2 | 0.045 |
Technical Insight: The methoxy groups function as "molecular hooks." The meta-methoxy acts as a hydrogen bond acceptor, while the para-methoxy often dictates the steric limit of the pocket.
Part 3: Case Study B — Kinase Inhibition (EGFR/VEGFR)
The "Solubility vs. Metabolism" Trade-off
In kinase inhibitors (e.g., targeting the ATP hinge region), the pyrimidine often mimics the adenine ring of ATP. Here, the role of the aryl group is different.
-
Mechanism: The aryl group usually extends into the hydrophobic pocket (Gatekeeper region) or the solvent-exposed front.
-
SAR Outcome:
-
Phenyl: Often preferred for the hydrophobic pocket but suffers from poor solubility.
-
DMP: Used to improve solubility and target specific solvent-front residues. However, in EGFR inhibitors, halogens (Cl, F) on the phenyl ring are often superior to methoxy groups for maintaining hydrophobic contacts without incurring metabolic instability.
-
Decision Matrix for Kinase SAR:
-
If Solubility is limiting: Switch Phenyl
DMP. -
If Metabolic Clearance is high: Switch DMP
Phenyl (or Fluorophenyl).
Part 4: Visualization of SAR Logic
Caption: Strategic selection of aryl moieties based on biological target topology.
Part 5: Experimental Protocols
To validate these SAR claims, the following protocols are standard.
1. Synthesis: Regioselective Suzuki-Miyaura Coupling
Synthesizing these analogs requires controlling the reactivity of the pyrimidine ring. C4 is more electron-deficient (reactive) than C2.
Protocol:
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), Arylboronic acid (Phenyl or 3,4-Dimethoxyphenyl, 1.05 eq).
-
Catalyst:
(5 mol%) is preferred for steric tolerance; for difficult substrates. -
Base/Solvent:
(2.0 eq) in 1,4-Dioxane/Water (4:1). -
Conditions:
-
C4-Substitution (Kinetic Control): Stir at Room Temperature for 4-6 hours.
-
C2-Substitution (Thermodynamic Control): Requires heating to 80-100°C (usually performed after C4 is substituted).
-
-
Purification: Flash column chromatography (Hexane/EtOAc). DMP derivatives will elute later (more polar) than Phenyl derivatives.
2. Biological Assay: Tubulin Polymerization (Fluorescence Based)
This assay differentiates the "Phenyl" (inactive) from "DMP" (active) mechanism.
Protocol:
-
Preparation: Use >99% pure tubulin protein in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Reporter: Add DAPI (10
M) or use a commercial fluorescence kit (fluorescence increases upon polymerization). -
Incubation: Mix Tubulin (2 mg/mL) with test compounds (Phenyl-pyrimidine vs. DMP-pyrimidine at 5
M) at 4°C. -
Measurement: Transfer to 37°C plate reader. Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Result Interpretation:
-
Control: Sigmoidal curve (polymerization).
-
DMP-Pyrimidine: Flat line (inhibition of polymerization).
-
Phenyl-Pyrimidine:[1] Sigmoidal curve (no effect).
-
Part 6: Synthesis Workflow Visualization
Caption: Regioselective synthesis of diarylpyrimidines via sequential Suzuki coupling.
References
-
BenchChem Technical Support. (2025).[2] An In-depth Technical Guide to the Reactivity and Stability of 3,4-Dimethoxyphenyl Formate. BenchChem. Link
-
Luo, Y., et al. (2025). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. Pharmaceuticals, 18(1), 1891.[3] Link
-
BenchChem. (2025).[2][4] A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors. BenchChem. Link
-
Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5261–5273. Link
-
Kamel, A. (2010).[5] Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability. NEDMDG Symposium. Link
Sources
- 1. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nedmdg.org [nedmdg.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
Introduction: Beyond the Bench—A Commitment to Safety and Sustainability
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine. However, the life cycle of a chemical does not end when an experiment is complete. Responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. The improper disposal of even small quantities of chemical waste can lead to significant environmental contamination and pose risks to human health.[1]
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine and associated waste materials. The procedures outlined herein are grounded in established safety principles and regulatory frameworks, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] Our objective is to empower laboratory personnel with the knowledge to manage this process confidently, ensuring that safety and responsibility are integral to the innovative work you perform.
Hazard Identification and Risk Assessment: Understanding the "Why"
While a specific, dedicated Safety Data Sheet (SDS) for 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is not always readily available, data from structurally similar aminopyrimidine compounds provide a strong basis for a conservative risk assessment. It is a fundamental principle of laboratory safety to treat compounds of unknown toxicity as potentially hazardous.
Based on analogous compounds, 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine should be handled as a substance that is:
-
A Skin and Eye Irritant: Aminopyrimidine derivatives are frequently classified as Category 2 skin and eye irritants.[3][4][5]
-
Potentially Harmful if Swallowed or Inhaled: Ingestion may be harmful, and inhalation of dust may cause respiratory irritation.[3][6][7]
-
Incompatible with Strong Oxidizing Agents: As with many amine-containing compounds, there is a potential for vigorous or hazardous reactions upon mixing with strong oxidizers.[6]
Therefore, all waste streams containing this compound, including pure solid, solutions, and contaminated labware, must be treated as hazardous chemical waste .[8][9] Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sanitary sewer system.[1][2][10]
Essential Pre-Disposal Protocols: Engineering Controls and PPE
Before beginning any waste consolidation or disposal procedures, it is imperative to establish a safe working environment.
-
Engineering Controls: All handling and packaging of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[11]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent skin and eye contact.[3][11]
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. | Protects against accidental splashes and airborne dust.[3][11] |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact.[5][11] |
| Body Protection | A buttoned laboratory coat. | Protects skin and personal clothing from contamination.[11] |
| Respiratory | Not required if handled in a fume hood. | A NIOSH-approved respirator with a particulate filter may be necessary for spill cleanup outside of a fume hood.[11] |
Step-by-Step Disposal Workflow
The proper disposal of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine follows the "cradle-to-grave" principle of hazardous waste management.[2] The process begins at the point of generation and ends with collection by a certified disposal service.
Step 1: Waste Characterization and Segregation
-
Classify: All materials containing or contaminated with 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine are to be classified as hazardous chemical waste.
-
Segregate: Maintain separate waste streams. Do not mix this waste with other types of waste. Crucially, ensure it is kept separate from incompatible materials, particularly strong acids and oxidizing agents.[9]
-
Solid Waste: Unused or expired solid compound, contaminated weigh boats, and absorbent materials used for spills.
-
Contaminated Sharps: Needles or razor blades must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[12]
-
Contaminated Labware: Disposable gloves, pipette tips, and wipes should be collected in a designated solid waste container.
-
Step 2: Containment and Labeling
-
Select a Container: Choose a sturdy, leak-proof container with a secure, screw-top lid that is chemically compatible with the waste. For solid waste, a wide-mouth polyethylene pail or jar is often suitable.[12][13]
-
Label Immediately: Attach a completed "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste".
-
Full chemical name: "4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine". Do not use abbreviations or formulas.[13]
-
The approximate percentage of each component if it is a mixture.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[9][13]
-
Follow Storage Rules:
-
The container must be kept closed at all times except when adding waste.[13][14]
-
Store the primary waste container within a larger, chemically-compatible secondary containment bin to contain any potential leaks.[14]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[8]
-
Step 4: Arranging Final Disposal
-
Monitor Fill Level: Once the waste container is 75-90% full, or has been in accumulation for 150 days, arrange for its removal.[12][13]
-
Contact EHS: Submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department or the equivalent office.[14] They will arrange for pickup and transport to a licensed treatment, storage, and disposal facility (TSDF). Never attempt to dispose of the chemical yourself.
Disposal Process Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine waste.
Caption: Decision workflow for compliant waste disposal.
Emergency Procedures for Spills
In the event of an accidental spill during handling or disposal preparation:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency line.
-
Manage Small Spills: If the spill is small, you are trained, and have the proper equipment, you can manage it.
-
Wearing full PPE, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Sweep up the solid material and absorbent into a designated container.[3][15]
-
Label the container as hazardous waste containing the spilled chemical and cleanup debris.
-
Decontaminate the area and arrange for disposal through EHS.
-
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.[Link]
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (2013). ResearchGate.[Link]
-
Waste & Debris Fact Sheets | I-WASTE DST. (2024). US EPA.[Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]
-
Disposal of Chemicals in the Laboratory. (2024). Environmental Marketing Services.[Link]
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (2013). ResearchGate.[Link]
-
Understanding Waste Framework Directive. ECHA - European Union.[Link]
-
Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University.[Link]
-
N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine | C18H17N3O | CID 712864. PubChem.[Link]
-
Material Safety Data Sheet - 2-Aminopyrimidine, 99%. (2005). Cole-Parmer.[Link]
-
HAZARDOUS WASTE IDENTIFICATION GUIDE ANNEX 1 LEGAL CONTEXT OF THE IDENTIFICATION AND CLASSIFICATION OF HAZARDOUS WASTE. (2022). European Union.[Link]
-
Synthesis, Crystal Structure, and Photophysical Properties of 4-(4-(Dimethylamino)phenyl)-6-phenylpyrimidin-2-amine | Request PDF. ResearchGate.[Link]
-
4,6-Dimethoxy-N-phenylpyrimidin-2-amine | C12H13N3O2 | CID 15615503. PubChem.[Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia | Research.[Link]
-
Need to dispose chemicals. (2023). HSE.[Link]
-
Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison.[Link]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.no [fishersci.no]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. vumc.org [vumc.org]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. research.columbia.edu [research.columbia.edu]
- 14. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Guide to the Safe Handling of 4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine. As this is a specialized research compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally similar compounds to establish a conservative and robust safety protocol, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
In the absence of specific toxicological data for 4-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine, a risk assessment must be grounded in the known hazards of its core chemical motifs: the aminopyrimidine core, the aromatic amine group, and the dimethoxy-substituted phenyl ring. Cutting-edge research often requires handling novel chemicals where hazards must be anticipated based on established knowledge of similar materials.[1]
-
Aminopyrimidine Core: The 2-aminopyrimidine structure is a common feature in many biologically active molecules, including several approved pharmaceuticals.[2] However, related aminopyrimidine compounds are known to cause skin, eye, and respiratory irritation.[3][4][5] It is prudent to assume this compound shares these properties.
-
Aromatic Amine Functionality: Aromatic amines as a class can be toxic and may pose absorption risks.[6][7] Therefore, preventing skin contact is a primary safety objective.
-
Solid Form: As a crystalline solid or powder, this compound presents a risk of aerosolization during handling, such as weighing or transferring.[8] Inhalation of fine particles should be rigorously avoided.[9]
Based on this structural analysis, 4-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine should be treated as a potentially hazardous substance with the potential to cause skin, eye, and respiratory irritation, and may be harmful if swallowed or inhaled.[8][10][11]
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered approach to safety begins with engineering controls, but the correct selection and use of PPE are critical to mitigate exposure risks.[8][12] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale and Expert Insight |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | The aromatic amine structure necessitates robust protection against skin absorption.[6] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. Always check manufacturer data for chemical breakthrough times.[7][8] |
| Eye/Face Protection | ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash hazard.[1][13] | Protects eyes from splashes and airborne particles.[14] A face shield offers a broader range of protection for the entire face. |
| Body Protection | A fully fastened laboratory coat. | Minimizes the risk of skin exposure and protects personal clothing from contamination.[8][15] |
| Respiratory Protection | Not typically required when handling small quantities within a certified chemical fume hood. If handling outside of a fume hood or when aerosolization is likely, a NIOSH-approved N95 or higher-rated respirator is mandatory.[8][13] | A chemical fume hood is the primary engineering control to prevent inhalation of powders.[1] A respirator provides an essential backup or alternative when engineering controls are not feasible. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized workflow is crucial for minimizing risk and ensuring procedural consistency.[15] The following protocol outlines the essential steps for safely handling 4-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine.
Preparation and Weighing
-
Designate the Work Area: All handling of the solid compound must occur within a designated area, such as a certified chemical fume hood or a powder-containment balance enclosure.[1][8]
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh paper, vials, solvents) and waste containers are inside the fume hood.
-
Don PPE: Put on all required PPE as specified in the table above before approaching the work area.
-
Weighing: Carefully weigh the desired amount of the compound. Use a dedicated spatula and handle the material gently to prevent it from becoming airborne.[8] Close the primary container immediately after dispensing.
Solubilization and Use
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO, Methanol) to the weighed compound to avoid splashing.[8]
-
Dissolution: Cap the container securely before vortexing or sonicating to aid dissolution.
-
Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and your initials.
The following diagram visualizes the core workflow for safely handling this novel research compound.
Caption: A procedural workflow for handling novel chemical compounds.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper waste management is a critical component of laboratory safety. All materials contaminated with 4-(2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine must be treated as hazardous chemical waste.[14][15]
-
Solid Waste: Dispose of all contaminated solid materials, including gloves, weigh paper, and pipette tips, in a designated hazardous waste container lined with a heavy-duty plastic bag.[8][14] This container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste bottle.[8][16] Do not mix with other waste streams like acids, bases, or halogenated solvents to prevent unintended reactions.[14]
-
Disposal Route: All chemical waste must be disposed of through your institution's licensed hazardous waste management program.[13][16] Never discharge chemical waste into sewer systems.[16]
Emergency Procedures: Spill and Exposure Response
Immediate and correct action during an emergency is vital to minimize harm.[12]
Spill Response
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the affected area.[12]
-
Isolate: Restrict access to the spill area.
-
Assess: If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Cleanup (for small, manageable spills only):
-
Ensure you are wearing all appropriate PPE, including respiratory protection if necessary.
-
Gently cover the solid spill with a damp paper towel to avoid raising dust.[13]
-
Carefully collect the material using absorbent pads or other appropriate means and place it in the designated hazardous solid waste container.[13]
-
Decontaminate the spill area with a suitable solvent or soap and water solution, and dispose of all cleaning materials as hazardous waste.[13]
-
The following diagram outlines the immediate response plan for a chemical spill.
Sources
- 1. twu.edu [twu.edu]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.no [fishersci.no]
- 5. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. maxedoutcompounds.com [maxedoutcompounds.com]
- 16. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
